4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(6-methyl-1H-benzimidazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAHOIQJVNOZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355508 | |
| Record name | 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110178-74-0 | |
| Record name | 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and methodologies to support further investigation of this molecule and its derivatives.
Core Physicochemical Data
Quantitative physicochemical data for this compound is essential for its evaluation as a potential drug candidate. The following table summarizes key identifiers and properties for this compound.
| Property | Value | Source |
| IUPAC Name | 4-(5-Methyl-1H-benzo[d]imidazol-2-yl)aniline | - |
| CAS Number | 110178-74-0 | [1] |
| Molecular Formula | C₁₄H₁₃N₃ | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Predicted LogP | 3.2 | - |
| Predicted pKa | Acidic: 11.5, Basic: 4.8 | - |
| Predicted Solubility | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
Note: Predicted values are computationally generated and should be confirmed by experimental analysis.
Synthesis and Experimental Protocols
The synthesis of 2-arylbenzimidazoles, such as this compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. A general and widely applicable method is the reaction of 4-methyl-1,2-phenylenediamine with 4-aminobenzoic acid or 4-aminobenzaldehyde.
General Experimental Protocol for the Synthesis of 2-Arylbenzimidazoles
This protocol outlines a common method for the synthesis of 2-arylbenzimidazoles, which can be adapted for the specific synthesis of this compound.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials:
-
4-methyl-1,2-phenylenediamine
-
4-aminobenzoic acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Sodium bicarbonate solution (saturated)
-
Ethanol or methanol for recrystallization
Procedure:
-
A mixture of 4-methyl-1,2-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent) is added to polyphosphoric acid.
-
The reaction mixture is heated at a temperature ranging from 150°C to 200°C for a period of 2 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product, this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not extensively available in the public domain, the broader class of 2-arylbenzimidazoles is well-documented for a range of pharmacological activities. These activities suggest that this compound could be a promising scaffold for the development of new therapeutic agents.
Anticancer Activity
Many 2-arylbenzimidazole derivatives have demonstrated potent anticancer properties.[2][3][4] A primary mechanism of action for their antitumor effect is the inhibition of tubulin polymerization.[2][5][6][7] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[5][6] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[5][6]
Figure 2: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Antimicrobial Activity
Derivatives of 2-arylbenzimidazole have also been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.[8][9] The proposed mechanisms for their antimicrobial action include the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication and repair.[9] This disruption of fundamental cellular processes leads to the inhibition of microbial growth and proliferation.
Anti-inflammatory Activity
Certain benzimidazole derivatives have exhibited anti-inflammatory properties.[10][11][12] The mechanism of their anti-inflammatory action is thought to involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory cytokine production.[11][12] Some studies also suggest an effect on neutrophil function, which plays a key role in the inflammatory response.[10]
Conclusion
This compound belongs to the promising class of 2-arylbenzimidazoles, which are known for their diverse pharmacological activities. While specific experimental data for this particular compound is limited, the available information on related structures suggests its potential as a scaffold for the development of novel anticancer, antimicrobial, or anti-inflammatory agents. Further experimental investigation is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and characterize its biological activity and mechanism of action. This technical guide provides a solid foundation for researchers to embark on such investigations.
References
- 1. scbt.com [scbt.com]
- 2. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antioxidant, and antimicrobial evaluation of some 2-arylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 10. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | Semantic Scholar [semanticscholar.org]
The Multifaceted Biological Activities of Novel Benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the recent advancements in the study of novel benzimidazole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes critical pathways and workflows to serve as a comprehensive resource for the scientific community.
Anticancer Activity
Benzimidazole derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and hinders cell proliferation, and the modulation of key signaling pathways involved in apoptosis and cell cycle regulation.[1][2] Several studies have reported potent cytotoxic effects of novel benzimidazole compounds against a range of cancer cell lines.
Quantitative Data: Anticancer Activity of Benzimidazole Derivatives
| Compound ID/Series | Cancer Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| Benzimidazolone-coumarin hybrid (12b-12d) | HeLa | Not specified | 10.6 - 13.6 | [3] |
| Benzimidazolone hybrid (7) | HeLa | Not specified | > 2.0 - 3.63 (Selectivity Index) | [3] |
| Benzimidazolone hybrid (6) | A549, MCF-7, HeLa | Not specified | 28.3 - 31.2 | [3] |
| 2-thiobezimidazole derivative (3c & 3l) | HCT-116 (Colon), TK-10 (Renal) | Not specified | Not specified | [4] |
| Naphthalene substituted benzimidazoles (11 & 13) | Various | MTT | 0.078 - 0.625 | [5] |
| Benzimidazole-pyrimidine hybrid (19) | Not specified | COX-1/COX-2 Inhibition | 2.76 (COX-1), 7.47 (COX-2) | [6] |
| Benzimidazothiazole derivative (25) | Not specified | COX-1/COX-2 Inhibition | 0.044 (COX-1), 0.00452 (COX-2) | [7] |
| Benzimidazothiazole derivative (29) | Not specified | COX-1/COX-2 Inhibition | Not specified | [7] |
| 2-substituted benzimidazole derivatives (B2, B4, B7, B8) | Not specified | Luminol-enhanced chemiluminescence | Lower than Ibuprofen | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[9][10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzimidazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48 to 72 hours.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve of cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualization: Anticancer Mechanism and Experimental Workflow
Caption: Simplified signaling pathway of benzimidazole anticancer activity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[12][13] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzimidazole ring significantly influence their antimicrobial efficacy.[12] For instance, the presence of electron-withdrawing groups has been shown to enhance activity in some cases.[12]
Quantitative Data: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID/Series | Microorganism | Assay Type | MIC (µg/mL) | Zone of Inhibition (mm) | Reference(s) |
| N-((1H-benzoimidazol-1-yl) methyl)-... (5i) | A. fumigatus | Agar streak dilution | 7.81 | Not specified | [12] |
| N-((1H-benzoimidazol-1-yl) methyl)-... (5g) | A. fumigatus | Agar streak dilution | 7.81 | Not specified | [12] |
| BM2 | M. luteus, S. aureus, E. aerogenes, E. coli | Not specified | 12.5 - 25 | Not specified | [14] |
| 3b, 3c, 3e, 3j, 3p | S. pyrogenes | Well diffusion | 26 | Not specified | [1] |
| 3m, 3n, 3q, 3r | S. pyrogenes | Well diffusion | 21 - 27 | Not specified | [1] |
| A1-A5 | S. aureus, S. epidermidis, E. coli, K. pneumoniae | Well diffusion | Not specified | 5 - 23 | [2] |
| A1, A3, A4, A5 | C. albicans | Well diffusion | Not specified | 5 - 10 | [2] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[15][16]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Benzimidazole derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic/antifungal as a positive control
-
Solvent (e.g., DMSO) as a negative control
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes to a uniform thickness. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism. Spread the inoculum evenly over the entire surface of the agar plate to create a lawn of microbial growth.[17]
-
Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar using a sterile cork borer.[17]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the benzimidazole derivative solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells on the same plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualization: Antimicrobial Assay Workflow
Caption: Workflow for the agar well diffusion antimicrobial assay.
Antiviral Activity
Novel benzimidazole derivatives have also been investigated for their antiviral properties against a range of RNA and DNA viruses.[18] Significant activity has been reported against viruses such as Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), and influenza virus.[13][18]
Quantitative Data: Antiviral Activity of Benzimidazole Derivatives
| Compound ID/Series | Virus | EC50 (µM) | Reference(s) |
| 14 compounds | CVB-5 | 9 - 17 | [19] |
| 7 compounds | RSV | 5 - 15 | [19] |
| Derivative 2519 | Influenza A/Puerto Rico/8/34 (H1N1) | 60% reduction in mortality (in vivo) | [13] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock
-
Culture medium
-
Benzimidazole derivatives
-
Overlay medium (containing agar or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Virus Infection: Remove the growth medium and infect the cell monolayers with a known dilution of the virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of the benzimidazole derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: After incubation, remove the overlay medium and fix the cells. Stain the cells with a solution like crystal violet, which stains the living cells, leaving the plaques (areas of dead or lysed cells) unstained.
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.
Anti-inflammatory Activity
Benzimidazole derivatives have been shown to possess significant anti-inflammatory properties, primarily by targeting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[9][19] SAR studies have indicated that substitutions at various positions on the benzimidazole scaffold can greatly influence their anti-inflammatory potency.[19]
Quantitative Data: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound ID/Series | Target/Assay | IC50 (nM) | % Inhibition | Reference(s) |
| Chloroimidazole derivative | Bradykinin B1 receptor | 0.3 | Not specified | [9] |
| Acetamide moiety derivative | Bradykinin B1 receptor | 0.7 | Not specified | [9] |
| Benzimidazole-pyrimidine hybrid (19) | COX-1/COX-2 | 2760 (COX-1), 7470 (COX-2) | Not specified | [6] |
| Benzimidazothiazole derivative (25) | COX-1/COX-2 | 44 (COX-1), 4.52 (COX-2) | 72.19 (COX-1), 87.46 (COX-2) | [7] |
| 4-(((1H-benzo[d]imidazol-2-yl)methyl) amino) benzene sulfonamide (7) | Carrageenan-induced rat paw edema | Not specified | 64 | [6] |
| Bromo substituted (E)-N'-(3- bromobenzylidene)-... (8) | Carrageenan-induced paw edema | Not specified | 72.11 | [6] |
| 4-chloro-N-((2-(chloromethyl)-1H- benzo[d]imidazol-1-yl)methyl)benzamide (18) | Carrageenan-induced rat paw edema | Not specified | 66.66 | [6] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[7]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Benzimidazole derivatives
-
Assay buffer
-
Detection reagent (e.g., luminol for chemiluminescence-based assays)
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, the purified COX enzyme (either COX-1 or COX-2), and the benzimidazole derivative at various concentrations. Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a specific incubation time, add the detection reagent. The signal generated (e.g., chemiluminescence or fluorescence) is proportional to the amount of prostaglandin produced.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualization: Inflammatory Pathway and Assay Workflow
Caption: Role of COX enzymes in inflammation and their inhibition.
Conclusion
The diverse biological activities of novel benzimidazole derivatives underscore their immense potential in drug discovery and development. The data and protocols presented in this technical guide offer a foundational resource for researchers to explore and advance the therapeutic applications of this versatile chemical scaffold. Further investigations into the structure-activity relationships, mechanisms of action, and in vivo efficacy are crucial for translating the promise of these compounds into clinical realities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmpas.com [jmpas.com]
- 7. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijcrt.org [ijcrt.org]
- 15. botanyjournals.com [botanyjournals.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. youtube.com [youtube.com]
- 18. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, Mass Spec) of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a comprehensive analysis based on closely related, well-characterized analogs. The presented data serves as a robust reference for researchers involved in the synthesis and characterization of similar benzimidazole derivatives.
Spectroscopic Data Summary
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. This data is compiled and inferred from spectroscopic information available for the closely related analogs: 4-(1H-benzo[d]imidazol-2-yl)aniline and 5-Methyl-2-phenyl-1H-benzimidazole.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.7 | br s | 1H | N-H (imidazole) |
| ~7.8-8.0 | d | 2H | Aromatic C-H (phenyl) |
| ~7.5-7.6 | m | 2H | Aromatic C-H (benzimidazole) |
| ~7.0-7.2 | m | 1H | Aromatic C-H (benzimidazole) |
| ~6.7-6.9 | d | 2H | Aromatic C-H (phenyl) |
| ~5.5 | br s | 2H | -NH₂ (amine) |
| ~2.4 | s | 3H | -CH₃ (methyl) |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~151 | C=N (imidazole) |
| ~149 | Aromatic C-NH₂ |
| ~143 | Aromatic C (benzimidazole fusion) |
| ~135 | Aromatic C (benzimidazole fusion) |
| ~130 | Aromatic C-H (phenyl) |
| ~128 | Aromatic C (phenyl) |
| ~122 | Aromatic C-H (benzimidazole) |
| ~121 | Aromatic C-H (benzimidazole) |
| ~118 | Aromatic C-H (benzimidazole) |
| ~114 | Aromatic C-H (phenyl) |
| ~21 | -CH₃ (methyl) |
Table 3: IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450-3300 | Strong, Broad | N-H stretch (imidazole and amine) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1630 | Strong | C=N stretch (imidazole) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1450 | Medium | C-H bend (-CH₃) |
| ~830 | Strong | para-disubstituted benzene C-H bend |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| ~223 | [M]⁺ (Molecular Ion) |
| ~208 | [M-CH₃]⁺ |
| ~196 | [M-NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
-
Reference: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used as an internal reference.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024-4096 scans.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
Reference: The solvent peak of DMSO-d₆ at 39.52 ppm is used as an internal reference.
Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory or a KBr pellet press.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
Data Acquisition (ESI-HRMS):
-
Ionization Mode: Positive ion mode is typically used for benzimidazole compounds.
-
Capillary Voltage: 3-4 kV.
-
Mass Range: m/z 50-500.
-
The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different analytical techniques.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Logical relationship of spectroscopic techniques in structure elucidation.
Crystal Structure of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the crystallographic aspects of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine. While a definitive, publicly available crystal structure for this specific molecule has not been reported, this document outlines the generalized, state-of-the-art experimental protocols for its synthesis, crystallization, and subsequent crystal structure determination based on established methodologies for analogous benzimidazole derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of benzimidazole-based compounds.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their wide-ranging biological activities, including antimicrobial, antiviral, and anticancer properties, have made them a subject of intense research. The compound this compound, with its characteristic 2-arylbenzimidazole scaffold, is of significant interest for its potential therapeutic applications.
The three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography remains the gold standard for elucidating these structures at an atomic level. This guide provides the essential theoretical and practical framework for determining the crystal structure of this compound.
Molecular Structure
The molecular structure of this compound consists of a benzimidazole ring system linked at the 2-position to a phenylamine group. A methyl group is substituted at the 5-position of the benzimidazole core.
Experimental Protocols
While specific experimental data for the crystal structure of this compound is not available in the reviewed literature, this section details generalized yet comprehensive protocols for its synthesis and crystallization, derived from established methods for similar 2-arylbenzimidazoles.
Synthesis of this compound
The most common and efficient method for the synthesis of 2-arylbenzimidazoles is the condensation of an o-phenylenediamine with an aromatic aldehyde.
Materials:
-
4-Methyl-1,2-phenylenediamine
-
4-Aminobenzaldehyde
-
Ethanol (or another suitable solvent like DMF or Acetic Acid)
-
Catalyst (e.g., a mild oxidizing agent like sodium metabisulfite, or an acid catalyst)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-methyl-1,2-phenylenediamine and 4-aminobenzaldehyde in ethanol.
-
Add a catalytic amount of a suitable reagent (e.g., sodium metabisulfite).
-
Reflux the mixture for several hours (typically 3-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Crystallization for X-ray Diffraction
Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used and effective technique for small organic molecules.
Materials:
-
Purified this compound
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof)
-
Small, clean glass vials
Procedure:
-
Prepare a nearly saturated solution of the purified compound in a selected solvent or solvent mixture at room temperature or with gentle heating.
-
Filter the solution through a syringe filter into a clean vial to remove any particulate matter.
-
Cover the vial with a cap or parafilm with small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.[1]
-
Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested for X-ray diffraction analysis.[2]
Crystal Structure Determination
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Procedure:
-
A suitable single crystal is mounted on the goniometer head of the diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The diffractometer collects a complete set of diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.
Data Presentation
As the crystal structure of this compound has not been reported, the following table presents illustrative crystallographic data for a related compound, 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole, to provide an example of the expected parameters.
| Parameter | Illustrative Value for a Related Benzimidazole Derivative |
| Crystal Data | |
| Chemical Formula | C₁₉H₁₃ClN₂ |
| Formula Weight | 304.76 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.2981 (1) |
| b (Å) | 9.2963 (2) |
| c (Å) | 20.7796 (3) |
| α (°) | 90 |
| β (°) | 112.815 (1) |
| γ (°) | 90 |
| Volume (ų) | 1477.56 (4) |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| Reflections Collected | 33103 |
| Independent Reflections | 5398 |
| Refinement | |
| R[F² > 2σ(F²)] (R1) | 0.039 |
| wR(F²) (wR2) | 0.106 |
| Goodness-of-fit (S) | 1.04 |
| Data for 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. Source:[3] |
Workflow Visualization
The general workflow for the synthesis and structural characterization of this compound is depicted below.
Conclusion
This technical guide has outlined the necessary steps for the synthesis, crystallization, and crystal structure determination of this compound. While specific crystallographic data for this compound is not currently available in the public domain, the protocols and illustrative data presented here, based on closely related benzimidazole derivatives, provide a robust framework for researchers to successfully undertake such studies. The elucidation of the crystal structure of this and other novel benzimidazole derivatives is a critical step in the rational design of new therapeutic agents.
References
A Comprehensive Technical Guide to the Solubility and Stability of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel compound, 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine. While specific experimental data for this molecule is not yet publicly available, this document outlines the essential experimental protocols, data presentation formats, and theoretical considerations for researchers undertaking its physicochemical characterization. The methodologies described are based on established industry practices and regulatory guidelines for drug development. This guide is intended to serve as a foundational resource for scientists investigating the pharmaceutical potential of this and other related benzimidazole derivatives.
Introduction
This compound is a member of the benzimidazole class of compounds, a scaffold known for its diverse pharmacological activities. A thorough understanding of a new chemical entity's (NCE) solubility and stability is paramount in the early stages of drug development. These fundamental physicochemical properties directly influence a compound's bioavailability, formulation development, and shelf-life. This guide details the standardized methodologies for conducting aqueous solubility and forced degradation studies, providing a roadmap for generating the critical data required for advancing a compound through the development pipeline.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are crucial for designing relevant solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N₃ | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| pKa | (Predicted values would be inserted here) | - |
| LogP | (Predicted values would be inserted here) | - |
Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following section outlines the protocol for determining the thermodynamic solubility of this compound.
Experimental Protocol: Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of the test compound in various aqueous media.
Materials and Reagents:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
pH-adjusted buffers (e.g., pH 1.2, 4.5, 6.8)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Calibrated pH meter
-
Analytical balance
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Preparation: Prepare a series of buffered solutions at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is achieved.
-
Equilibration: Place the vials in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.
Data Presentation: Aqueous Solubility
The results of the solubility assessment should be presented in a clear and concise table.
| pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 1.2 | 25 | [Insert Data] | [Insert Data] |
| 4.5 | 25 | [Insert Data] | [Insert Data] |
| 6.8 | 25 | [Insert Data] | [Insert Data] |
| 7.4 | 25 | [Insert Data] | [Insert Data] |
| 1.2 | 37 | [Insert Data] | [Insert Data] |
| 4.5 | 37 | [Insert Data] | [Insert Data] |
| 6.8 | 37 | [Insert Data] | [Insert Data] |
| 7.4 | 37 | [Insert Data] | [Insert Data] |
Visualization: Solubility Testing Workflow
The following diagram illustrates the workflow for the thermodynamic solubility experiment.
Stability Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[2][3][4]
Experimental Protocol: Forced Degradation
Objective: To investigate the degradation of this compound under various stress conditions.
Materials and Reagents:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to monitor for the appearance of new peaks.
Data Presentation: Forced Degradation
Summarize the results of the forced degradation studies in a table. The extent of degradation is typically reported as the percentage of the parent compound remaining.
| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., No. of Degradants) |
| 0.1 M HCl, 60 °C | 0 | 100 | - |
| 2 | [Insert Data] | [Insert Data] | |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] | |
| 0.1 M NaOH, RT | 0 | 100 | - |
| 2 | [Insert Data] | [Insert Data] | |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] | |
| 3% H₂O₂, RT | 0 | 100 | - |
| 2 | [Insert Data] | [Insert Data] | |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] | |
| Thermal (80 °C, Solid) | 24 | [Insert Data] | [Insert Data] |
| Photostability (ICH Q1B) | - | [Insert Data] | [Insert Data] |
Visualization: Forced Degradation Workflow
The following diagram outlines the general workflow for conducting forced degradation studies.
Hypothetical Degradation Pathway
Based on the structure of this compound, a potential degradation pathway under hydrolytic or oxidative conditions could involve modifications to the benzimidazole ring or the phenylamine moiety. The actual degradation products would need to be identified through techniques like LC-MS.
Conclusion
This technical guide provides a standardized approach for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data that is essential for making informed decisions in the drug development process. The provided templates for data presentation and workflow visualizations are intended to facilitate clear communication and documentation of experimental findings. While this guide is based on established principles, researchers are encouraged to adapt and optimize these methods as necessary based on the specific properties of the compound.
References
In Silico Modeling and Docking Studies of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine: A Technical Guide
Disclaimer: As of December 2025, publicly available research specifically detailing the in silico modeling and docking studies of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine is limited. This guide, therefore, provides a comprehensive framework and detailed protocols based on established methodologies for similar benzimidazole derivatives. The presented data and pathways are illustrative examples derived from common biological targets of this class of compounds.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The compound this compound, with its unique structural features, presents a promising scaffold for drug design. In silico modeling and molecular docking are powerful computational techniques that accelerate the drug discovery process by predicting the binding affinity and interaction of a ligand with its biological target at a molecular level.
This technical guide offers a comprehensive overview of the methodologies involved in the in silico analysis of this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Molecular Docking Analysis
Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This section outlines a typical workflow and presents hypothetical docking results against common targets for benzimidazole derivatives.
Data Presentation
The following tables summarize hypothetical quantitative data from docking studies of this compound against potential cancer and inflammation-related protein targets.
Table 1: Docking Scores and Binding Energies
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |
| EGFR Tyrosine Kinase | 1M17 | -8.5 | 0.58 |
| VEGFR-2 Kinase | 1YWN | -9.2 | 0.19 |
| COX-2 | 5KIR | -7.9 | 1.45 |
| Topoisomerase II | 1JIJ | -7.5 | 2.89 |
Table 2: Intermolecular Interactions with EGFR Tyrosine Kinase (PDB: 1M17)
| Amino Acid Residue | Interaction Type | Distance (Å) |
| Met793 | Hydrogen Bond | 2.9 |
| Leu718 | Hydrophobic | 3.5 |
| Val726 | Hydrophobic | 3.8 |
| Ala743 | Hydrophobic | 3.9 |
| Lys745 | Pi-Cation | 4.2 |
Experimental Protocols
A detailed methodology for molecular docking is crucial for reproducibility and validation of in silico results.
Ligand Preparation:
-
The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure and energy minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger partial charges are computed, and non-polar hydrogen atoms are merged. Rotatable bonds are defined to allow for conformational flexibility during docking.
Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein residues.
-
The protein structure is energy minimized to relieve any steric clashes.
Docking Simulation:
-
A grid box is defined around the active site of the protein, encompassing the key binding residues.
-
Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide.
-
The Lamarckian Genetic Algorithm (for AutoDock) or other proprietary algorithms are employed to search for the optimal binding pose of the ligand.
-
A set number of docking runs (e.g., 100) are performed, and the resulting conformations are clustered and ranked based on their binding energies.
Visualization and Analysis:
-
The docked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio).
-
Intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein are analyzed to understand the binding mode.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of in silico studies and the potential biological context of this compound, Graphviz diagrams are provided.
In Silico Drug Discovery Workflow
Potential EGFR Signaling Pathway Inhibition
Benzimidazole derivatives have been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Potential Therapeutic Targets of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the potential therapeutic applications of a specific benzimidazole derivative, 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine. While direct pharmacological data for this compound is limited in publicly accessible literature, this document provides an in-depth analysis of its potential therapeutic targets by examining the bioactivities of structurally related benzimidazole analogues. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
Benzimidazole derivatives have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties, including anticancer, antiviral, and enzyme inhibitory activities. The structural similarity of the benzimidazole nucleus to endogenous purines allows these compounds to interact with various biological targets, particularly protein kinases. This compound, a member of this versatile class of compounds, holds therapeutic promise. This guide explores its potential by drawing parallels with well-characterized analogues, providing a framework for future investigation.
Potential Therapeutic Targets
Based on the activities of structurally similar benzimidazole derivatives, the primary potential therapeutic targets for this compound are likely to be within the realms of oncology and virology.
Anticancer Activity
Numerous benzimidazole derivatives have demonstrated potent anticancer effects through various mechanisms of action.
-
Kinase Inhibition: A predominant mechanism of anticancer action for benzimidazole-containing molecules is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Key kinase targets for which inhibitory activity has been reported for analogous compounds include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers, making it a key target for cancer therapy.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
Casein Kinase 1 Delta (CK1δ): A serine/threonine kinase involved in the regulation of various cellular processes, including the cell cycle and DNA repair.[1]
-
-
Topoisomerase Inhibition: Some benzimidazole derivatives can interfere with the function of topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells.
-
Tubulin Polymerization Inhibition: Certain benzimidazoles exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Antiviral Activity
The benzimidazole scaffold is also present in several antiviral agents. A structurally related compound, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole, has been identified as an inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication.
-
HIV-1 Capsid (CA) Protein Inhibition: This analogue has been shown to target the HIV-1 capsid protein, interfering with the viral life cycle. The compound exhibited an IC50 of 3 µM in blocking HIV-1 replication. This suggests that this compound could potentially be explored for its anti-HIV activity.
Data Presentation: Bioactivity of Structurally Related Benzimidazole Derivatives
The following tables summarize the quantitative bioactivity data for benzimidazole derivatives that are structurally analogous to this compound. This data provides a basis for inferring the potential potency and targets of the core compound.
Table 1: Anticancer Activity of Benzimidazole Analogues
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Various | In vitro anticancer screen | Growth Inhibition | [2][3] |
| N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide | Various | In vitro anticancer screen | Growth Inhibition | [2][3] |
| Flubendazole | Pancreatic, Colorectal | MTT Assay | 0.01 - 3.29 | [4][5] |
| Parbendazole | Pancreatic, Colorectal | MTT Assay | 0.01 - 3.29 | [4][5] |
| Mebendazole | Pancreatic, Colorectal | MTT Assay | 0.01 - 3.29 | [4][5] |
| 2-(4-aminophenyl)benzothiazole (parent) | MCF-7, MDA 468 | In vitro cytotoxicity | Nanomolar range | [6] |
Table 2: Kinase Inhibitory Activity of Benzimidazole Analogues
| Compound/Derivative | Kinase Target | Assay Type | IC50 (nM) | Reference |
| Benzimidazole-2-amino derivative (Compound 23) | CK1δ | In vitro kinase assay | 98.6 | [1] |
| 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives | BCR-ABL | Cytotoxicity Assay | - | [7][8] |
Table 3: Antiviral Activity of a Benzimidazole Analogue
| Compound/Derivative | Virus | Target | Assay Type | IC50 (µM) | Reference |
| 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (696) | HIV-1 | Capsid (CA) | Cell-based replication assay | 3 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for determining the inhibitory activity against kinases like EGFR and VEGFR-2.[9][10]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Peptide substrate specific for the kinase
-
ATP
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup: In a 96-well plate, add the following to each well:
-
Test compound dilution or DMSO (for control).
-
Kinase reaction master mix containing the peptide substrate and ATP at a concentration near the Km for the enzyme.
-
-
Initiate Reaction: Add the diluted kinase enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[11][12][13][14][15]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine)
-
Test compound dissolved in DMSO
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice:
-
Nuclease-free water
-
10x Topoisomerase I reaction buffer
-
Supercoiled plasmid DNA (final concentration ~20 ng/µL)
-
Test compound at various concentrations or DMSO (control)
-
-
Enzyme Addition: Add purified Topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: Assess the degree of inhibition by observing the reduction in the amount of relaxed DNA in the presence of the test compound compared to the control.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[16]
Materials:
-
Human cancer cell lines (e.g., A549, DLD-1)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a DMSO-treated control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.
HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)
This assay measures the inhibition of HIV-1 replication by quantifying the amount of the viral p24 capsid protein in the cell culture supernatant.[17]
Materials:
-
HIV-1 permissive cell line (e.g., TZM-bl, PBMCs)
-
HIV-1 viral stock
-
Complete culture medium
-
Test compound dissolved in DMSO
-
96-well plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate.
-
Infection and Treatment: Pre-treat the cells with serial dilutions of the test compound for a short period, then infect the cells with the HIV-1 viral stock.
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Supernatant Collection: Collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of p24 for each compound concentration. Calculate the percentage of inhibition relative to the virus control (no compound). Determine the IC50 value from the dose-response curve.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the potential therapeutic targets of this compound.
Caption: Potential inhibition of the EGFR signaling pathway.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Potential points of inhibition in the HIV-1 lifecycle.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is not yet widely available, the extensive research on structurally similar benzimidazole derivatives provides a strong foundation for predicting its potential bioactivities. The data and protocols presented in this guide suggest that this compound is a promising candidate for investigation as an anticancer agent, likely acting through the inhibition of key protein kinases such as EGFR and VEGFR-2, or as an antiviral agent targeting the HIV-1 capsid. The detailed experimental methodologies provided herein offer a clear path for the systematic evaluation of these potential therapeutic applications. Further research, including synthesis, in vitro screening, and in vivo studies, is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.
References
- 1. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta | MDPI [mdpi.com]
- 2. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 3. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Assay of topoisomerase I activity [protocols.io]
- 15. topogen.com [topogen.com]
- 16. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comprehensive Guide to the Synthesis of 2-Arylbenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-arylbenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The efficient synthesis of these molecules is therefore of paramount importance to the drug discovery and development process. This technical guide provides an in-depth review of the core methods for 2-arylbenzimidazole synthesis, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Synthesis Methodologies
The primary and most widely adopted method for the synthesis of 2-arylbenzimidazoles involves the condensation of an o-phenylenediamine with an aromatic aldehyde. This reaction can be facilitated through various approaches, including conventional heating, microwave irradiation, and the use of diverse catalytic systems. Greener synthesis methodologies, focusing on the use of environmentally benign solvents and catalysts, have also gained significant traction.
Data Presentation: A Comparative Overview of Synthesis Methods
The following tables summarize quantitative data from various studies, allowing for a clear comparison of different synthetic strategies for 2-arylbenzimidazoles.
Table 1: One-Pot Synthesis of 2-Arylbenzimidazoles
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Acetonitrile | Room Temp. | 2-8 h | 85-95 | [1] |
| Iron(III) Chloride on Silica | Acetonitrile | 150 (MW) | 30 min | 72-95 | [2] |
| Manganese Acetylacetonate on Silica | Water | 70 | 3-5 h | 88-95 | [2] |
| Erbium(III) triflate | Solvent-free | 60 (MW) | 5 min | 91-99 | [3] |
| FeTTPCl | Ethanol | Room Temp. | 2 h | >90 | [4] |
Table 2: Green Synthesis Approaches to 2-Arylbenzimidazoles
| Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Reference |
| Waste Curd Water | Microwave | - | - | [5] |
| Water | 75 | - | 85-93 | [6] |
| Solvent-free | 100 | 15 min | 87-91 | [6] |
| Silica Supported Periodic Acid | Room Temp. | 15 min | 95 | [7] |
| Gold Nanoparticles on TiO2 | Ambient | - | 51-99 | [6] |
Table 3: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
| Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Ethyl Acetate | Water | 765 | - | High | [8] |
| None | Solvent-free | 400 | 2-5 | Good to Excellent | [9] |
| Er(OTf)₃ (1 mol%) | Solvent-free | - | 5 | >96 | [1] |
| K2CO3 | Water | - | 20 | Good to Excellent | [10] |
Experimental Protocols: Key Methodologies in Detail
Catalyst-Free One-Pot Synthesis in Acetonitrile
This method stands out for its simplicity and avoidance of potentially toxic catalysts.
Procedure:
-
To a solution of an appropriate aryl aldehyde (1 mmol) in acetonitrile (10 mL), o-phenylenediamine (1 mmol) is added.
-
The reaction mixture is stirred at room temperature for the specified time (typically 2-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting solid is then washed with a suitable solvent (e.g., n-hexane or ethyl acetate) and recrystallized to afford the pure 2-arylbenzimidazole.[1]
Green Synthesis in Water
This environmentally friendly approach utilizes water as the solvent, minimizing the use of volatile organic compounds.
Procedure:
-
o-Phenylenediamine (1 mmol) is dissolved in 5 mL of water at 75°C.
-
Arylidene malononitrile (2 mmol) is then added to this solution. The reaction mixture will liquefy and then resolidify.
-
The reaction is monitored by TLC until the starting arylidene malononitrile is consumed.
-
After cooling the reaction mixture, the product is recrystallized from an ethanol-water mixture to yield the pure 2-arylbenzimidazole.[6]
Microwave-Assisted Synthesis using Erbium(III) Triflate
Microwave-assisted synthesis offers a significant reduction in reaction times and often leads to higher yields.
Procedure:
-
In a 3 mL glass vial, N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1 mol%) are mixed.
-
The appropriate aryl or alkyl aldehyde (1 mmol) is added to the mixture.
-
The reaction vessel is subjected to microwave irradiation for 5 minutes at a fixed temperature of 60°C.
-
Reaction completion is monitored by TLC and GC/MS analysis.[1]
Signaling Pathway Visualizations
Many 2-arylbenzimidazole derivatives exhibit their anticancer effects by inducing apoptosis (programmed cell death) or by interfering with microtubule dynamics. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine, a benzimidazole derivative of interest in medicinal chemistry and drug discovery. The synthesis involves the condensation of 4-methyl-1,2-phenylenediamine and 4-aminobenzoic acid.
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. The target compound, this compound, incorporates the key benzimidazole core with a 4-aminophenyl substituent at the 2-position and a methyl group on the benzene ring of the benzimidazole moiety. This substitution pattern is of interest for exploring structure-activity relationships in various therapeutic areas. The following protocol is adapted from established methods for the synthesis of analogous 2-arylbenzimidazoles.
Reaction Scheme
The synthesis proceeds via the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid in the presence of a strong acid catalyst at elevated temperatures.
Scheme 1: Synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization of the target compound.
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Quantity (for a 10 mmol scale) |
| 4-methyl-1,2-phenylenediamine | 1.0 | 122.17 | 1.22 g |
| 4-aminobenzoic acid | 1.0 | 137.14 | 1.37 g |
| Polyphosphoric acid (PPA) | - | - | ~20 g |
| Reaction Temperature | - | - | 180-200 °C |
| Reaction Time | - | - | 4 hours |
Table 2: Product Characterization
| Property | Value |
| Molecular Formula | C₁₄H₁₃N₃ |
| Molecular Weight | 223.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 235-237 °C[1] |
| Yield | ~66% (based on analogous reactions)[1] |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected signals: δ ~2.4 (s, 3H, -CH₃), δ ~5.9 (br s, 2H, -NH₂), δ 6.8-8.0 (m, 7H, Ar-H), δ ~12.5 (br s, 1H, imidazole N-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected signals: δ ~21.5 (-CH₃), δ ~110-155 (aromatic carbons), δ ~152.0 (N-C-N) |
| IR (KBr, cm⁻¹) | Expected peaks: 3450-3200 (N-H stretch), 3050 (Ar C-H stretch), 1620 (C=N stretch), 1590 (C=C stretch) |
| Mass Spectrometry (ESI-MS) | m/z 224.1182 [M+H]⁺ |
Experimental Protocol
Materials and Equipment:
-
4-methyl-1,2-phenylenediamine
-
4-aminobenzoic acid
-
Polyphosphoric acid (PPA)
-
Ammonia solution (25%)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask (100 mL)
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermometer
-
Beakers, Buchner funnel, and other standard laboratory glassware
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and 4-aminobenzoic acid (1.37 g, 10 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (~20 g) to the flask while stirring.
-
Heating: Equip the flask with a condenser and heat the mixture to 180-200 °C using a heating mantle with continuous stirring.
-
Reaction Monitoring: Maintain the temperature for 4 hours. The progress of the reaction can be monitored by taking small aliquots, quenching with water, neutralizing, and analyzing by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 100 °C. Carefully and slowly pour the hot reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 25% ammonia solution until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from hot ethanol. Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool to room temperature, then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C.
-
Characterization: Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, IR, and mass spectra.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols for Anticancer Assays Using 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The compound 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine belongs to this class and is of interest for its potential as an anticancer agent. Its structural similarity to endogenous purine bases allows it to interact with various biological targets within cancer cells, potentially leading to the inhibition of proliferation and induction of cell death.
These application notes provide a comprehensive guide for evaluating the anticancer effects of this compound in preclinical settings. The protocols detailed below are for key in vitro assays to determine its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression. While specific data for this compound is not yet widely published, the provided data from structurally related 2-aryl-benzimidazole derivatives serve as a valuable reference for expected outcomes.
Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Expected Data Presentation
The cytotoxic activity of this compound can be summarized in a table presenting the IC50 values against various cancer cell lines. Below is a table with example data from related benzimidazole derivatives to illustrate the expected format.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4f (a 2-aryl benzimidazole) | Siha | 0.61 | [1][2] |
| Compound 12b (a benzimidazole analogue) | A2780S | 0.0062 | [3] |
| Compound 1e (N-pentyl-2-phenyl-1H-benzimidazole) | MDA-MB-231 | 21.93 | [4][5] |
| Compound 2g (N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole) | MDA-MB-231 | 16.38 | [4][5] |
| Compound 5a (a benzimidazole-triazole hybrid) | HepG-2 | 8.34 | [6] |
| Compound 6g (a benzimidazole-triazole hybrid) | HCT-116 | 3.34 | [6] |
Analysis of Apoptosis by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis. In early apoptotic cells, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Expected Data Presentation
The results of the apoptosis assay can be presented in a table summarizing the percentage of cells in different stages (viable, early apoptosis, late apoptosis/necrosis). The following is an example table based on studies of related compounds.
| Treatment | Cell Line | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Reference |
| Control | HCT116 | 95.2 | 2.5 | 2.3 | N/A |
| Compound 8m (a benzimidazole acridine derivative) | HCT116 | 60.1 | 25.4 | 14.5 | [7] |
| Control | A549 | 98.1 | 1.1 | 0.8 | N/A |
| Compound 10 (a benzimidazole-oxadiazole derivative) | A549 | 43.2 | 55.1 | 1.7 | [8] |
| Compound 13 (a benzimidazole-oxadiazole derivative) | A549 | 32.5 | 66.4 | 1.1 | [8] |
Cell Cycle Analysis using Propidium Iodide Staining
Many anticancer compounds exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division and proliferation. Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Expected Data Presentation
The effect of the compound on cell cycle distribution is typically presented in a table showing the percentage of cells in each phase. An example table is provided below.
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | Siha | 65.4 | 20.1 | 14.5 | N/A |
| Compound 4f (a 2-aryl benzimidazole) | Siha | 78.2 | 12.3 | 9.5 | [1][2] |
| Control | SKOV3 | 31.0 | 34.7 | 34.2 | N/A |
| Compound 10 (a benzimidazole-oxadiazole derivative) | SKOV3 | 16.2 | 35.1 | 48.7 | [8] |
| Compound 13 (a benzimidazole-oxadiazole derivative) | SKOV3 | 25.4 | 45.9 | 28.7 | [8] |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Signaling Pathway Diagram
Many benzimidazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
Caption: Proposed intrinsic apoptosis signaling pathway.
Conclusion
The protocols and application notes provided here offer a robust framework for the initial anticancer evaluation of this compound. By employing these standardized assays, researchers can effectively determine its cytotoxic potential, its ability to induce apoptosis, and its effects on the cell cycle. The illustrative data and diagrams based on related benzimidazole compounds provide a valuable reference for designing experiments and interpreting results. Further investigations into the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application of 2-Arylbenzimidazoles in Antimicrobial Studies: A Focus on 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine Derivatives
Note: Direct antimicrobial studies on 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine were not found in publicly available research. This document provides a generalized overview, data presentation, and protocols based on studies of structurally similar 2-arylbenzimidazole derivatives, which are a well-regarded class of antimicrobial agents.[1][2][3][4]
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The benzimidazole scaffold is structurally similar to purine nucleosides, allowing for favorable interactions with various biopolymers in living systems.[5] Among these, 2-arylbenzimidazoles have shown considerable promise as potent antibacterial and antifungal agents.[3][6] This application note details the antimicrobial potential of this class of compounds, provides representative data, and outlines detailed protocols for their evaluation.
Antimicrobial Potential of 2-Arylbenzimidazole Derivatives
Numerous studies have demonstrated the efficacy of 2-arylbenzimidazole derivatives against a broad range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][7] The antimicrobial activity is often influenced by the nature and position of substituents on both the benzimidazole ring and the 2-phenyl moiety.[2][3] For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial activity in some series of compounds.[8]
The proposed mechanisms of antimicrobial action for some benzimidazole derivatives include the inhibition of essential cellular processes. For example, certain derivatives have been found to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[9][10]
Data Presentation: Representative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 2-arylbenzimidazole derivatives against various microbial strains, as reported in the literature. This data is intended to be representative of the antimicrobial potency of this class of compounds.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Staphylococcus aureus | 4 | [11][12] |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [11][12] |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Streptococcus faecalis | 8 | [11][12] |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Candida albicans | 64 | [11][12] |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Aspergillus niger | 64 | [11][12] |
| 2-Arylbenzimidazole derivative | Bacillus cereus | 32 | [3] |
| 2-Arylbenzimidazole derivative | Escherichia coli | 64 | [3] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivative | Staphylococcus aureus ATCC 25923 | < 1 | [5] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | < 1 | [5] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivative | Candida albicans ATCC 10231 | 3.9 | [5] |
| 6-chloro, N-(3,4-dichlorobenzyl) benzimidazole derivative | Escherichia coli | 2 | [13] |
| 6-chloro, N-(3,4-dichlorobenzyl) benzimidazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [13] |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are generalized from various studies on benzimidazole derivatives.[2][8][14][15]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (medium with solvent)
-
Incubator
Procedure:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
In the first column of wells, add 100 µL of the test compound stock solution to create a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the test compound).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol 2: Antimicrobial Screening by Agar Well Diffusion Method
This method is suitable for preliminary screening of antimicrobial activity.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar.
-
With a sterile cork borer, create uniform wells in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution into each well.
-
Add the positive and negative controls to separate wells.
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of novel benzimidazole derivatives.
Hypothetical Signaling Pathway for Antimicrobial Action
Caption: Hypothetical mechanism of action for a benzimidazole derivative via inhibition of DNA gyrase.
References
- 1. [PDF] Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 4. Synthesis and antimicrobial activity of new 2-substituted benzimidazoles [wisdomlib.org]
- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antioxidant, and antimicrobial evaluation of some 2-arylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijpsm.com [ijpsm.com]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
Abstract
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine. The described method is designed for researchers, scientists, and professionals in drug development and quality control. This document provides a comprehensive protocol, including instrumentation, chromatographic conditions, and sample preparation. The method is intended to be a robust starting point for the development and validation of analytical procedures for this compound and related impurities.
Introduction
This compound is a benzimidazole derivative of interest in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its quantification in various matrices, including bulk drug substance and formulated products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note presents a reliable HPLC method for the analysis of this compound, developed based on established methodologies for similar benzimidazole-containing molecules.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and optimization:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation
-
Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonication may be used to aid dissolution.
-
-
Test Solution (100 µg/mL):
-
Accurately weigh a quantity of the sample equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Presentation
The following tables summarize the expected performance characteristics of this HPLC method. These values are illustrative and should be confirmed during method validation.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |
Method Validation Parameters (Illustrative Data)
| Parameter | Result |
| Retention Time (min) | ~ 5.8 |
| Linearity (µg/mL) | 10 - 150 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.45 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from sample preparation to final report generation.
Conclusion
The HPLC method described in this application note provides a robust and reliable framework for the quantitative analysis of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it accessible for most analytical laboratories. For routine use, this method should be fully validated according to ICH guidelines to ensure its suitability for the intended application.
Application Notes and Protocols for In Vitro Evaluation of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The cytotoxic activity of benzimidazole derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The tables below summarize the in vitro anticancer activity of various 2-phenylbenzimidazole derivatives that are structurally related to 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine.
Table 1: Cytotoxicity of 2-Phenylbenzimidazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Compound 8 | MCF-7 (Breast) | Not Specified | Not Specified | 3.37 | [1] |
| Compound 9 | MCF-7 (Breast) | Not Specified | Not Specified | 6.30 | [1] |
| Compound 15 | MCF-7 (Breast) | Not Specified | Not Specified | 5.84 | [1] |
| Compound 38 | A549 (Lung) | Not Specified | Not Specified | 4.47 (µg/mL) | [2] |
| Compound 38 | MDA-MB-231 (Breast) | Not Specified | Not Specified | 4.68 (µg/mL) | [2] |
| Compound 38 | PC3 (Prostate) | Not Specified | Not Specified | 5.50 (µg/mL) | [2] |
| Compound 40 | MDA-MB-231 (Breast) | Not Specified | Not Specified | 3.55 (µg/mL) | [2] |
Table 2: Cytotoxicity of Benzimidazole-Triazole Hybrids
| Compound ID | Cell Line | IC50 (µM) |
| Compound 5a | HepG-2 (Liver) | 3.87 |
| Compound 5a | HCT-116 (Colon) | 8.34 |
| Compound 5a | MCF-7 (Breast) | 4.12 |
| Compound 5a | HeLa (Cervical) | 5.61 |
| Compound 6g | HepG-2 (Liver) | 3.34 |
| Compound 6g | HCT-116 (Colon) | 10.92 |
| Compound 6g | MCF-7 (Breast) | 4.75 |
| Compound 6g | HeLa (Cervical) | 6.28 |
Note: The data presented is for structurally related compounds and should be used as a reference for designing experiments for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (specific to cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the cytotoxic effect of this compound is mediated by apoptosis.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) using flow cytometry analysis software.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity screening.
Proposed Signaling Pathway for Benzimidazole-Induced Apoptosis
Many benzimidazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the inhibition of key survival proteins and activation of the caspase cascade.
References
- 1. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
Application Notes and Protocols for Kinase Inhibitors Featuring the 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of kinase inhibitors based on the 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine scaffold. This document includes summaries of biological activity, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant signaling pathways.
Introduction to the this compound Scaffold
The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets, including protein kinases.[1][2] The this compound scaffold, in particular, presents a versatile platform for the design of potent and selective kinase inhibitors. This scaffold's structural features, including hydrogen bond donors and acceptors, allow for critical interactions within the ATP-binding pocket of various kinases.[3] Research has indicated the potential for benzimidazole derivatives to target several key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular signal-regulated kinase 5 (ERK5), and p21-activated kinase 4 (PAK4).[1][4][5]
Potential Kinase Targets and Biological Activity
While specific data for the this compound scaffold is emerging, related benzimidazole derivatives have shown significant inhibitory activity against several important kinase targets. The data presented below is for structurally related benzimidazole-based kinase inhibitors and serves as a representative guide for the potential of the core scaffold.
Data Presentation: Inhibitory Activity of Representative Benzimidazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Benzimidazole-urea derivative | VEGFR-2 | 3.5 | - | [6] |
| Benzimidazole-oxadiazole hybrid | VEGFR-2 | 475 | - | [1] |
| Axitinib (contains a benzimidazole-like core) | VEGFR-2 | 0.2 | - | |
| ERK5-IN-1 | ERK5 | 162 | - | [7] |
| XMD8-92 | ERK5 | 80 | - | [8] |
| GNE-2861 derivative | PAK4 | - | A549, NCI-H1975, MDA-MB-231, SK-BR-3 | [5] |
Featured Signaling Pathway: The MEK5/ERK5 Pathway
The MEK5/ERK5 signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and survival.[9][10] Its dysregulation has been implicated in various cancers.[10] Small molecule inhibitors targeting ERK5 are of significant therapeutic interest.[11]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.
General Synthesis of 2-Arylbenzimidazoles
This protocol describes a common method for the synthesis of the benzimidazole core structure.[12][13]
Workflow for the Synthesis of 2-Arylbenzimidazoles
Materials:
-
4-Methyl-1,2-phenylenediamine
-
4-Nitrobenzaldehyde
-
Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid, copper acetate)
-
Oxidizing agent (e.g., air, nitrobenzene)
-
Sodium bicarbonate solution
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Condensation: To a solution of 4-methyl-1,2-phenylenediamine (1 equivalent) in ethanol, add 4-nitrobenzaldehyde (1 equivalent) and a catalytic amount of an acid catalyst.
-
Reaction Monitoring: Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the condensation, introduce an oxidizing agent and continue to reflux until the cyclization is complete, as indicated by TLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Reduction: The nitro group can be reduced to an amine using standard procedures (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl2/HCl) to yield the final this compound scaffold.[14]
-
Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase.[15][16][17]
Materials:
-
Purified recombinant target kinase (e.g., ERK5, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Proliferation Assay
This protocol is used to evaluate the effect of the kinase inhibitor on the proliferation of cancer cell lines.[18][19][20]
Workflow for Cell-Based Proliferation Assay
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear bottom, white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: After the incubation period, allow the plates to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Signal Detection: Mix the contents on an orbital shaker to induce cell lysis and measure the luminescent signal using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the data on a dose-response curve.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core structure, combined with the proven efficacy of related benzimidazole derivatives against key cancer-related kinases, provides a strong rationale for further investigation. The protocols and data presented in these application notes offer a foundational guide for researchers to synthesize, evaluate, and optimize new chemical entities based on this versatile scaffold.
References
- 1. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel benzimidazole-derived p21-activited kinase 4 (PAK4) inhibitors bearing a 4-(4-methylpiperazin-1-yl)phenyl scaffold as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK5-IN-1 | ERK | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes: 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine as a Potential Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine is a heterocyclic compound belonging to the benzimidazole family. Benzimidazole derivatives are a significant class of molecules in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Many benzimidazole-based compounds exhibit intrinsic fluorescence, making them attractive candidates for the development of fluorescent probes for cellular imaging. These probes can be utilized to visualize cellular structures, monitor dynamic cellular processes, and detect specific analytes within the complex environment of a living cell. The structural characteristics of this compound, featuring a substituted benzimidazole core coupled with a phenylamine moiety, suggest its potential as a fluorescent probe with sensitivity to the local cellular microenvironment.
Principle of Fluorescence
The fluorescence of benzimidazole derivatives often arises from an excited-state intramolecular proton transfer (ESIPT) mechanism or twisted intramolecular charge transfer (TICT) process. Upon excitation with light of a specific wavelength, the molecule transitions to an excited state. In this excited state, a proton can be transferred from the imidazole nitrogen to a nearby acceptor, or the molecule can undergo a conformational change leading to charge separation. The subsequent relaxation to the ground state results in the emission of light at a longer wavelength (fluorescence). The polarity of the surrounding environment can significantly influence these processes, leading to changes in the fluorescence intensity and emission wavelength. This sensitivity to the microenvironment makes such compounds potentially useful for imaging specific cellular compartments or events.
Potential Applications in Cellular Imaging
While direct experimental evidence for the use of this compound in cellular imaging is not yet extensively documented in publicly available literature, its structural similarity to other fluorescent benzimidazole probes suggests several potential applications:
-
General Cytoplasmic Staining: The lipophilic nature of the molecule may allow it to passively diffuse across the cell membrane and accumulate in the cytoplasm, providing a general stain for visualizing cell morphology.
-
Organelle-Specific Imaging: With appropriate structural modifications or due to its intrinsic physicochemical properties, the probe could potentially localize to specific organelles such as mitochondria, lysosomes, or the endoplasmic reticulum. The slightly basic nature of the benzimidazole core might lead to accumulation in acidic organelles like lysosomes.
-
Environmental Sensing: The fluorescence properties of this compound may be sensitive to local environmental factors such as pH, polarity, and viscosity. This could enable the mapping of these parameters within living cells.
Photophysical Properties (Hypothetical)
The following table summarizes the hypothetical photophysical properties of this compound based on the characteristics of structurally similar benzimidazole derivatives. These values would need to be experimentally determined for the specific compound.
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | 350 - 380 nm | Typically in the near-UV range. The exact wavelength will depend on the solvent and cellular environment. |
| Emission Maximum (λem) | 420 - 480 nm | Expected to be in the blue to cyan region of the visible spectrum. A significant Stokes shift is anticipated. |
| Quantum Yield (Φ) | 0.1 - 0.5 | The efficiency of fluorescence emission is expected to be moderate and highly dependent on the environment. |
| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Represents the efficiency of light absorption at the excitation maximum. |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous media. | A stock solution in an organic solvent is typically required for cellular experiments. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
This protocol describes the preparation of a stock solution of this compound, which is essential for subsequent cellular imaging experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Precision balance
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using a precision balance.
-
Dissolution: Dissolve the weighed compound in an appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 1-10 mM.
-
Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light to prevent degradation.
Protocol 2: Live-Cell Staining and Imaging
This protocol provides a general procedure for staining live adherent cells with this compound and subsequent imaging using fluorescence microscopy.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (from Protocol 1)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the adherent cells onto glass-bottom dishes or coverslips at a density that will result in 60-80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency.
-
Probe Preparation: Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution to the cells.
-
-
Incubation: Incubate the cells with the probe solution for 15-60 minutes at 37°C in the humidified incubator. The optimal incubation time may vary depending on the cell type and experimental conditions.
-
Washing (Optional but Recommended):
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Place the dish or coverslip on the stage of the fluorescence microscope.
-
Excite the probe using a light source around its excitation maximum (e.g., 365 nm) and collect the emission signal at its emission maximum (e.g., 450 nm).
-
Acquire images using appropriate exposure times and camera settings to obtain high-quality fluorescence images.
-
Protocol 3: Co-localization Study with Organelle-Specific Dyes
To determine the subcellular localization of this compound, a co-localization experiment with commercially available organelle-specific fluorescent dyes can be performed.
Materials:
-
Cells stained with this compound (from Protocol 2)
-
Commercially available organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes)
-
Fluorescence microscope with multiple fluorescence channels
Procedure:
-
Primary Staining: Stain the cells with this compound following Protocol 2.
-
Secondary Staining: After the initial incubation and washing steps, incubate the cells with the organelle-specific dye according to the manufacturer's instructions. Ensure that the spectral properties of the two dyes are compatible to minimize bleed-through.
-
Washing: Wash the cells as described in Protocol 2 to remove excess of the second dye.
-
Multi-Channel Imaging: Image the cells using the fluorescence microscope, acquiring separate images for each fluorescent channel.
-
Image Analysis: Merge the images from the different channels. Co-localization of the two probes will appear as an overlay of their respective colors in the merged image. Quantitative analysis of co-localization can be performed using appropriate image analysis software.
Visualizations
Caption: Experimental workflow for cellular imaging.
Caption: Principle of fluorescence and environmental effects.
Caption: Relationship between properties and applications.
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Benzimidazole Compounds
Introduction
Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] The anti-inflammatory properties of benzimidazole compounds are attributed to their ability to modulate various key biological targets and signaling pathways involved in the inflammatory cascade. These include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), reduction of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][5][6]
The mechanism of action often involves the modulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[7][8][9][10] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of novel benzimidazole compounds through a series of established in vitro and in vivo assays.
Key Signaling Pathways in Inflammation Modulated by Benzimidazole Compounds
Benzimidazole derivatives have been shown to exert their anti-inflammatory effects by targeting key signaling pathways that regulate the expression of inflammatory mediators. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole-based structure optimization to discover novel anti-gastric cancer agents targeting ROS/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antiviral, anticancer, and antihypertensive properties. The specific derivative, 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine, and its analogues are of significant interest as key intermediates and potential pharmacophores. This document provides detailed application notes and scalable protocols for the synthesis of this important class of compounds, focusing on efficient and high-yield methodologies suitable for laboratory and pilot-plant scale production.
Synthetic Pathways Overview
The synthesis of this compound derivatives primarily revolves around the formation of the benzimidazole core. The two most common and effective methods for this cyclization are the Phillips-Ladenburg and Weidenhagen reactions.
-
Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the target molecule, this translates to the reaction of 4-methylbenzene-1,2-diamine with 4-aminobenzoic acid.
-
Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization step.
The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific functional groups present in the derivatives.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of this compound
This protocol details the synthesis via the condensation of 4-methylbenzene-1,2-diamine and 4-aminobenzoic acid.
Materials:
-
4-methylbenzene-1,2-diamine
-
4-aminobenzoic acid
-
Polyphosphoric acid (PPA) or o-phosphoric acid
-
10% Sodium hydroxide solution
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-methylbenzene-1,2-diamine (1.0 eq) and 4-aminobenzoic acid (1.05 eq).
-
Acid Addition: Under a nitrogen atmosphere, slowly add polyphosphoric acid (PPA) or o-phosphoric acid (10-15 parts by weight relative to the diamine) to the flask with vigorous stirring. The mixture will become thick and then more mobile as it is heated.
-
Heating: Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a 10% sodium hydroxide solution until a pH of 7-8 is reached. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with deionized water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Diagram of the Phillips-Ladenburg Synthesis Workflow
Caption: Step-by-step workflow for the Phillips-Ladenburg synthesis.
Protocol 2: Weidenhagen Synthesis of this compound (Two-Step)
This protocol involves the initial formation of a Schiff base from 4-methylbenzene-1,2-diamine and 4-aminobenzaldehyde, followed by oxidative cyclization.
Materials:
-
4-methylbenzene-1,2-diamine
-
4-aminobenzaldehyde
-
Ethanol or Methanol
-
Catalyst (e.g., Copper(II) acetate, Iron(III) chloride)
-
Oxidant (e.g., air, oxygen)
-
Deionized water
Procedure:
Step 1: Schiff Base Formation
-
Dissolve 4-methylbenzene-1,2-diamine (1.0 eq) and 4-aminobenzaldehyde (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the Schiff base can be monitored by TLC.
Step 2: Oxidative Cyclization
-
To the solution containing the Schiff base, add a catalytic amount of copper(II) acetate or iron(III) chloride.
-
Heat the reaction mixture to reflux and bubble air or oxygen through the solution for 4-8 hours.
-
Monitor the reaction for the formation of the benzimidazole ring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Phillips-Ladenburg Synthesis | Weidenhagen Synthesis | Microwave-Assisted Synthesis |
| Starting Materials | 4-methylbenzene-1,2-diamine, 4-aminobenzoic acid | 4-methylbenzene-1,2-diamine, 4-aminobenzaldehyde | 4-methylbenzene-1,2-diamine, 4-aminobenzoic acid/aldehyde |
| Catalyst/Reagent | Polyphosphoric acid / o-phosphoric acid | Cu(II) or Fe(III) salts | Acid or base catalyst |
| Solvent | None (neat) or high-boiling solvent | Ethanol, Methanol | Polar solvents (e.g., Ethanol, DMF) |
| Reaction Temperature | 180-200°C | Reflux temperature of solvent | 100-150°C |
| Reaction Time | 4-6 hours | 6-12 hours (total) | 10-30 minutes |
| Typical Yield | 60-80%[1] | 50-70% | 75-95%[2] |
| Scalability | Good for large scale | Moderate | Lab scale, potential for flow chemistry |
| Purification | Recrystallization | Column chromatography/Recrystallization | Recrystallization |
Synthesis of Derivatives
The amino group on the phenyl ring of this compound provides a versatile handle for the synthesis of a wide range of derivatives. Standard N-alkylation, N-acylation, and sulfonylation reactions can be employed to introduce various substituents.
Diagram of Derivative Synthesis Pathways
Caption: Pathways for the synthesis of various derivatives.
Conclusion
The large-scale synthesis of this compound and its derivatives can be efficiently achieved through well-established methods such as the Phillips-Ladenburg reaction. For rapid synthesis on a laboratory scale, microwave-assisted protocols offer a significant advantage in terms of reaction time and yield. The choice of the synthetic route should be guided by the desired scale of production, available resources, and the specific nature of the target derivatives. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development.
References
Application of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine in Animal Models of Disease: A Review of Structurally Related Compounds
Initial Search and Inquiry: An extensive review of scientific literature and databases reveals a notable absence of published studies on the specific use of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine in animal models of disease. While this compound is commercially available and its chemical structure is known, there is no readily available data detailing its efficacy, mechanism of action, or experimental protocols in preclinical research for any specific pathology.
Alternative Focus: Structurally Related Benzimidazole Derivatives: In light of the absence of data for the specified compound, this document will provide detailed application notes and protocols for structurally related benzimidazole derivatives that have been extensively studied in animal models of major diseases, particularly in oncology and neurodegenerative disorders. The benzimidazole scaffold is a common feature in many biologically active compounds, and the insights gained from these related molecules may offer valuable guidance for researchers interested in the potential applications of this compound.
Section 1: Benzimidazole Derivatives in Animal Models of Cancer
Benzimidazole-based compounds have emerged as a promising class of anti-cancer agents due to their ability to interfere with critical cellular processes in tumor cells, such as microtubule dynamics, cell cycle progression, and signal transduction.[1][2] Several derivatives have demonstrated significant anti-tumor activity in various animal models.
Application Notes
Benzimidazole derivatives have been successfully evaluated in a range of preclinical cancer models, including xenograft and syngeneic models. These compounds often function as microtubule inhibitors, binding to β-tubulin and disrupting the formation of the mitotic spindle, which leads to cell cycle arrest and apoptosis.[2][3] Beyond microtubule disruption, other mechanisms include the inhibition of key enzymes like topoisomerases and protein kinases involved in cancer cell proliferation and survival.[4]
For instance, derivatives like Mebendazole and Albendazole, originally developed as anthelmintics, have been repurposed and have shown efficacy in lung cancer and glioblastoma models.[1][5] Novel synthesized benzimidazole derivatives have also shown potent activity. For example, some 2-aryl benzimidazoles exhibit tubulin polymerization inhibition and induce apoptosis in various cancer cell lines.
Key Signaling Pathways Targeted by Benzimidazole Derivatives in Cancer:
-
Microtubule Polymerization: Inhibition of tubulin polymerization leading to mitotic arrest.[2]
-
PI3K/AKT/mTOR Pathway: Downregulation of this critical survival pathway.[1]
-
MAPK Pathway: Interference with signaling cascades that promote cell proliferation.[4][6]
-
Topoisomerase Inhibition: Preventing DNA replication and repair in cancer cells.[4]
-
Angiogenesis Inhibition: Some derivatives have been shown to restrict the formation of new blood vessels that supply tumors.[7]
Experimental Protocols
The following are generalized protocols for evaluating the in vivo anti-tumor efficacy of benzimidazole derivatives, based on methodologies reported in the literature.
1. Subcutaneous Xenograft Mouse Model
-
Objective: To assess the anti-tumor activity of a benzimidazole derivative on human cancer cell lines implanted in immunocompromised mice.
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains, 6-8 weeks old.
-
Cell Lines: Human cancer cell lines relevant to the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[1]
-
Procedure:
-
Suspend cancer cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Tumor volume is typically calculated using the formula: (Length x Width^2) / 2.[8]
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the benzimidazole derivative at the desired dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle alone.
-
Continue treatment for a specified period (e.g., 21-28 days) and monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
2. Orthotopic Tumor Model
-
Objective: To evaluate the efficacy of a benzimidazole derivative in a more clinically relevant tumor microenvironment.
-
Procedure: This model involves implanting tumor cells into the organ of origin (e.g., injecting glioblastoma cells into the brain or pancreatic cancer cells into the pancreas). The subsequent treatment and monitoring protocols are similar to the subcutaneous model, with imaging techniques (e.g., bioluminescence or MRI) often used to track tumor growth.
Data Presentation
The following table summarizes representative quantitative data for the in vivo efficacy of various benzimidazole derivatives in cancer models.
| Compound Class | Animal Model | Cancer Type | Dosing Regimen | Efficacy | Reference |
| Mebendazole | Xenograft (H460) | Non-small cell lung cancer | 50 mg/kg, oral, daily | Significant tumor growth inhibition | [7] |
| Albendazole | Xenograft (U87) | Glioblastoma | 150 mg/kg, oral, daily | Increased survival and reduced tumor volume | [1] |
| Nazartinib | Xenograft | EGFR-mutant non-small-cell lung carcinoma | Not specified | Tumor regression | [4][6] |
| Compound 27 (RAF kinase inhibitor) | Xenograft (HT29) | Colon cancer | 30 and 100 mg/kg, oral, daily for 28 days | Significant impediment of the ERK pathway | [4] |
Visualizations
Caption: Workflow for a typical subcutaneous xenograft model.
Caption: Microtubule inhibition pathway by benzimidazoles.
Section 2: Benzimidazole Derivatives in Animal Models of Alzheimer's Disease
The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands, and benzimidazole derivatives have shown promise in this area.[9] Their therapeutic potential in AD models stems from their ability to inhibit key enzymes and modulate pathways involved in the disease's pathology.
Application Notes
In the context of Alzheimer's disease, benzimidazole derivatives are primarily investigated for their ability to inhibit cholinesterases (both acetylcholinesterase - AChE and butyrylcholinesterase - BChE).[10][11] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[12] Some derivatives also exhibit neuroprotective effects by reducing oxidative stress and neuroinflammation.[13]
Key Targets and Mechanisms in Alzheimer's Disease Models:
-
Cholinesterase Inhibition: Inhibition of AChE and BChE to improve cholinergic neurotransmission.[10][14]
-
Beta-secretase (BACE1) Inhibition: Some derivatives aim to reduce the production of amyloid-beta (Aβ) peptides.[14]
-
Neuroinflammation Modulation: Attenuation of inflammatory responses in the brain.[13]
-
Oxidative Stress Reduction: Acting as antioxidants to protect neurons from damage.[13]
Experimental Protocols
1. Scopolamine-Induced Amnesia Model
-
Objective: To evaluate the potential of a benzimidazole derivative to reverse cognitive deficits.
-
Animal Model: Mice or rats.
-
Procedure:
-
Administer the benzimidazole derivative at various doses.
-
After a set period (e.g., 30-60 minutes), induce amnesia by administering scopolamine (a muscarinic receptor antagonist).
-
Assess cognitive function using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.
-
Compare the performance of the treated groups to both a vehicle-treated control group and a scopolamine-only group.
-
2. Aβ-Induced Toxicity Model
-
Objective: To assess the neuroprotective effects of a benzimidazole derivative against amyloid-beta toxicity.[15]
-
Animal Model: Mice or rats.
-
Procedure:
-
Induce neurotoxicity by intracerebroventricular (ICV) injection of aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42).[15]
-
Treat the animals with the benzimidazole derivative before or after the Aβ injection.
-
Evaluate cognitive function through behavioral tests and assess neuronal damage and inflammation in the brain tissue post-mortem.
-
Data Presentation
The following table presents representative quantitative data for the in vitro activity of benzimidazole derivatives relevant to Alzheimer's disease, as in vivo data is often preceded by such screening.
| Compound Class | Target | IC50 Value | Reference |
| Benzimidazole-acetamide derivatives | Acetylcholinesterase | 7.21 µM - 8.23 µM | [14] |
| Benzimidazole-based thiazoles | Acetylcholinesterase | 0.10 ± 0.05 to 11.10 ± 0.30 µM | [11] |
| Benzimidazole-based thiazoles | Butyrylcholinesterase | 0.20 ± 0.050 to 14.20 ± 0.10 µM | [11] |
| Benzimidazole-triazole derivatives (3d and 3h) | Acetylcholinesterase | 31.9 ± 0.1 nM and 29.5 ± 1.2 nM | [12] |
Visualizations
Caption: Cholinesterase inhibition by benzimidazoles in AD.
Caption: Workflow for a scopolamine-induced amnesia model.
While specific in vivo data for this compound is not available, the extensive research on structurally related benzimidazole derivatives provides a strong foundation for its potential investigation as a therapeutic agent. The protocols and mechanisms outlined in this document for cancer and Alzheimer's disease models can serve as a valuable starting point for researchers aiming to explore the biological activities of this and other novel benzimidazole compounds. Further studies are warranted to synthesize and evaluate the specific efficacy and safety profile of this compound in relevant preclinical models.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Benzimidazole Derivatives in Alzheimer's Therapy: Exploring Multi-Target Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer’s Treatment – Oriental Journal of Chemistry [orientjchem.org]
- 15. Novel benzimidazole-based pseudo-irreversible butyrylcholinesterase inhibitors with neuroprotective activity in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the condensation reaction of 4-methyl-1,2-phenylenediamine with 4-aminobenzoic acid. This reaction is typically acid-catalyzed and heated to drive the cyclization and dehydration, a variant of the Phillips benzimidazole synthesis.
Q2: What are the typical starting materials and reagents required?
A2: The key starting materials are 4-methyl-1,2-phenylenediamine and 4-aminobenzoic acid. A strong acid catalyst such as polyphosphoric acid (PPA) or hydrochloric acid (HCl) is commonly used.
Q3: What is a reasonable expected yield for this synthesis?
A3: While yields can vary significantly based on the specific reaction conditions and purification methods, a yield of around 60-70% is a reasonable expectation for the analogous synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline[1]. Optimization of reaction parameters can potentially increase this yield.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, can be used to separate the product from the starting materials.[1] The disappearance of the limiting reactant spot and the appearance of the product spot, which should have a different Rf value, indicate the progression of the reaction.
Q5: What are the primary methods for purifying the final product?
A5: The most common purification techniques for this type of compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, is often effective in removing minor impurities. For more challenging separations, silica gel column chromatography with an appropriate eluent system can be employed.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. | 1a. Extend reaction time: Monitor the reaction by TLC until the starting materials are consumed. 1b. Increase temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. |
| 2. Inactive catalyst: The acid catalyst may be old or of poor quality. | 2. Use fresh catalyst: Ensure the acid catalyst is fresh and anhydrous, especially when using polyphosphoric acid. | |
| 3. Poor quality starting materials: Impurities in the 4-methyl-1,2-phenylenediamine or 4-aminobenzoic acid can inhibit the reaction. | 3. Purify starting materials: Recrystallize the starting materials from appropriate solvents before use. | |
| Formation of Multiple Products/Side Products | 1. Side reactions: At high temperatures, side reactions such as polymerization or degradation of starting materials can occur. | 1a. Optimize temperature: Determine the optimal reaction temperature that favors product formation while minimizing side reactions. 1b. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the diamine. |
| 2. Incorrect stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired byproducts. | 2. Adjust stoichiometry: Use a 1:1 molar ratio of the diamine and carboxylic acid. A slight excess of one reactant may be explored to drive the reaction to completion, but this may complicate purification. | |
| Difficulty in Product Purification | 1. Similar polarity of product and impurities: Co-elution during column chromatography or co-precipitation during recrystallization. | 1a. Optimize chromatography conditions: Experiment with different solvent systems (eluents) for column chromatography to achieve better separation. 1b. Choose a different recrystallization solvent: Test a variety of solvents or solvent mixtures to find one that selectively crystallizes the desired product. |
| 2. Product is an oil or does not crystallize: The product may be impure or a suitable crystallization solvent has not been found. | 2a. Further purification: Attempt purification by column chromatography before recrystallization. 2b. Solvent screening: Systematically screen a range of solvents with varying polarities for recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline (Analogous Compound)
This protocol is for a closely related compound and can be adapted for the synthesis of this compound by substituting o-phenylenediamine with 4-methyl-1,2-phenylenediamine.
Materials:
-
o-phenylenediamine
-
p-aminobenzoic acid
-
o-phosphoric acid
-
10% NaOH solution
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of p-aminobenzoic acid (90 mmol) and o-phenylenediamine (60 mmol) is refluxed in o-phosphoric acid (60 mL) at 180-200 °C for 4 hours.[1]
-
The reaction mixture is then partially cooled to about 50°C.[1]
-
The cooled mixture is poured onto crushed ice and neutralized with a 10% NaOH solution.[1]
-
The precipitated product is collected by vacuum filtration.[1]
-
The collected solid is washed with an excess of 10% NaOH solution and then with water.[1]
-
The crude product is dried and then recrystallized from ethanol to yield the purified product.[1]
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude product
-
Silica gel (for column chromatography)
-
Appropriate eluent (e.g., a mixture of ethyl acetate and petroleum ether)
Procedure:
-
Prepare a silica gel column in a suitable solvent (e.g., petroleum ether).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| o-phosphoric acid | None | 180-200 | 4 | 66 (for analog) | [1] |
| Hydrochloric acid | Water | 120 | 4 | Low (for analog) | [2] |
| Sulfuric acid | None | 165 | 7 | 56.6 (crude analog) | [2] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low product yield in the synthesis.
References
Troubleshooting low solubility of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. Why is this compound poorly soluble?
A1: this compound belongs to the benzimidazole class of compounds. Benzimidazoles, in their neutral form, often exhibit low aqueous solubility due to their relatively rigid, aromatic structure which can lead to strong crystal lattice energy. The phenylamine and methylbenzimidazole moieties contribute to the molecule's hydrophobicity. Like many benzimidazole derivatives, this compound is a weak base and its solubility is expected to be highly pH-dependent.
Q2: What is the expected aqueous solubility of this compound?
Q3: How can I improve the solubility of this compound for my in vitro experiments?
A3: There are several strategies you can employ to increase the aqueous solubility of this compound. The most common and effective methods for this class of compounds include:
-
pH Adjustment: As a weak base, the solubility of the compound will increase in acidic conditions due to the protonation of the basic nitrogen atoms in the benzimidazole ring.
-
Use of Co-solvents: Organic solvents miscible with water can be used to increase the solubility of hydrophobic compounds.
-
Salt Formation: Converting the free base to a salt, such as a hydrochloride salt, can significantly improve aqueous solubility.[1]
A systematic approach to test these different strategies is recommended to find the optimal conditions for your specific experimental needs.
Troubleshooting Guide
This guide provides a step-by-step approach to address low solubility issues with this compound.
Problem: Compound precipitates out of solution upon addition to aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for low solubility.
Detailed Troubleshooting Steps:
Step 1: pH Adjustment
-
Rationale: this compound is a weakly basic compound. Lowering the pH of the aqueous solution will lead to protonation of the basic nitrogen atoms, forming a more soluble salt in situ.
-
Procedure:
-
Prepare a stock solution of your compound in an organic solvent like DMSO.
-
Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0, and 2.0).
-
Add a small aliquot of the DMSO stock solution to each buffer to a final desired concentration.
-
Observe for precipitation immediately and after a defined incubation period (e.g., 1-2 hours).
-
Determine the lowest pH that maintains the compound in solution.
-
-
Considerations: Ensure that the final pH of the solution is compatible with your experimental assay and does not affect the stability or activity of other components.
Step 2: Use of Co-solvents
-
Rationale: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
-
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
Prepare a series of aqueous buffers containing different concentrations of a co-solvent (e.g., 1%, 5%, 10% DMSO, ethanol, or PEG400).
-
Add a small volume of the DMSO stock to each co-solvent/buffer mixture.
-
Observe for precipitation and determine the minimum co-solvent concentration required to keep the compound in solution.
-
-
Considerations: The final concentration of the organic solvent should be tested for any potential interference with your experimental system. High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity.
Step 3: Salt Formation
-
Rationale: Preparing a salt of the compound can significantly enhance its aqueous solubility and dissolution rate. For a basic compound like this, a hydrochloride (HCl) salt is a common and effective choice.[1]
-
Procedure: The free base of this compound can be converted to its hydrochloride salt by reacting it with HCl in a suitable organic solvent. This is typically a synthetic chemistry procedure. If you are not equipped for chemical synthesis, you may consider sourcing the HCl salt of the compound if it is commercially available.
-
Considerations: The use of a salt form will introduce a counter-ion (e.g., chloride) into your solution, which you should account for in your experimental design.
Data Presentation
The following table summarizes the expected solubility trends for this compound based on the general properties of benzimidazole derivatives.
| Condition | Expected Solubility | Rationale |
| Neutral Aqueous Buffer (pH 7.4) | Very Low (likely <10 µg/mL) | The neutral form of the molecule is hydrophobic and has low water solubility. |
| Acidic Aqueous Buffer (pH < 5.0) | Increased | Protonation of the basic benzimidazole nitrogen atoms forms a more soluble salt. |
| Aqueous Buffer with Co-solvents | Moderately Increased | Co-solvents reduce the polarity of the solvent, improving the solvation of the hydrophobic compound. |
| Aqueous Solution of HCl Salt | Significantly Increased | The pre-formed salt has higher aqueous solubility than the free base. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used for a rapid assessment of solubility, which is often sufficient for early-stage research.[2][3][4][5][6]
-
Objective: To determine the concentration at which the compound starts to precipitate from an aqueous buffer when added from a DMSO stock solution.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom for visual/instrumental detection)
-
Multichannel pipette
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare a stock solution: Accurately weigh the compound and dissolve it in DMSO to prepare a 10 mM stock solution.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer. Then, transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the buffer. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Cover the plate and shake it at room temperature for 1-2 hours.
-
Detection: Measure the turbidity of each well using a nephelometer. Alternatively, visually inspect the plate for the highest concentration at which no precipitate is observed. For a more quantitative measurement, the plate can be centrifuged, and the concentration of the compound in the supernatant can be determined by HPLC-UV or LC-MS/MS.
-
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show significant precipitation under these conditions.
Caption: Experimental workflow for the kinetic solubility assay.
Protocol 2: Thermodynamic Solubility Assay
This protocol measures the equilibrium solubility, which is a more accurate representation of a compound's intrinsic solubility.[7][8][9]
-
Objective: To determine the saturation concentration of the compound in an aqueous buffer after an extended equilibration period.
-
Materials:
-
Solid this compound
-
Aqueous buffer of choice
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC-UV or LC-MS/MS system for quantification.
-
-
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential.
-
Equilibration: Cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
-
Data Analysis: The measured concentration is the thermodynamic solubility of the compound in the tested buffer.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. evotec.com [evotec.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimization of Benzimidazole Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives), known as the Phillips-Ladenburg reaction, or an aldehyde in what is known as the Weidenhagen reaction.[1][2][3] Modern approaches often employ various catalysts to enhance yields and reaction conditions.[2]
Q2: How do I choose the appropriate starting materials?
A2: The choice of o-phenylenediamine and the carboxylic acid or aldehyde will determine the final substituted benzimidazole. It is crucial to use high-purity starting materials, as impurities can lead to side reactions and the formation of colored byproducts that complicate purification.[1] If purity is a concern, consider recrystallizing or distilling the starting materials before use.[1][4]
Q3: What is the principle behind the synthesis of benzimidazole from o-phenylenediamine and formic acid?
A3: The synthesis is a condensation reaction.[5][6] The lone pair of electrons on one nitrogen atom of o-phenylenediamine attacks the carbonyl carbon of formic acid. Subsequent dehydration (loss of two water molecules) leads to the formation of the stable, aromatic benzimidazole ring.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzimidazoles, offering potential causes and recommended solutions.
Problem 1: Low Reaction Yield
Possible Causes:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some reactions that produce low yields at room temperature can be significantly improved by heating.[1]
-
Inefficient Catalyst: The reaction may require a catalyst, or the catalyst loading may be insufficient.[1] Many syntheses show a significant drop in yield without a catalyst.[1]
-
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[4]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.[4]
Recommended Solutions:
| Solution | Description |
| Optimize Reaction Conditions | Systematically vary the temperature and reaction time. Monitor progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[2][4][8] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields.[1][9] |
| Select and Optimize Catalyst | Screen different catalysts, such as Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), or heterogeneous catalysts (e.g., MgO@DFNS).[1][2][10] Optimize the catalyst loading, as too much catalyst can sometimes decrease selectivity.[1] |
| Purify Starting Materials | Ensure the purity of reactants through recrystallization or distillation before starting the reaction.[1][4] |
| Solvent Screening | The choice of solvent can significantly impact yield. Polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[2][11] Perform small-scale reactions to screen a variety of solvents. |
Problem 2: Formation of Multiple Products or Side Products
Possible Causes:
-
Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which can form when using aldehydes.[4]
-
Stable Schiff Base Intermediate: The intermediate Schiff base may not fully cyclize to the desired benzimidazole under the current reaction conditions.[4]
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[4]
Recommended Solutions:
| Solution | Description |
| Control Stoichiometry | To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[4] |
| Adjust Reaction Conditions | Modifying the temperature can influence selectivity. An intermediate might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1] Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent the oxidation of o-phenylenediamine.[4] |
| Catalyst Selection | Certain catalysts can promote the selective formation of the desired product.[4] |
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Persistent Colored Impurities: Oxidation of starting materials or side reactions can produce colored impurities that are difficult to remove.[4][12]
-
Similar Polarity of Products and Impurities: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging.[4]
-
Degradation on Silica Gel: Some benzimidazole derivatives may be unstable on silica gel, leading to degradation during chromatography.[12]
Recommended Solutions:
| Solution | Description |
| Activated Carbon Treatment | During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration.[12] Be cautious, as excess carbon can also adsorb the product.[12] |
| Acid-Base Extraction | Since benzimidazoles are basic, you can use acid-base extraction. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[4] |
| Optimize Recrystallization | Perform small-scale solvent screening to find an optimal solvent or solvent system for recrystallization.[12] |
| Alternative Chromatography | If degradation on silica gel is suspected, try deactivating the silica with a small amount of triethylamine in your eluent, or consider other purification methods like preparative TLC or reverse-phase chromatography.[12] |
Quantitative Data on Reaction Optimization
Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzimidazole
| Entry | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| 1 | None | 16 | 60 | [10] |
| 2 | MgO@DFNS (5 wt%) | 4 | 85 | [10] |
| 3 | MgO@DFNS (10 wt%) | 4 | 95 | [10] |
| 4 | NH₄Cl (4 mmol) | 4 | 92 | [13] |
| 5 | NH₄Br (4 mmol) | 4 | 86 | [13] |
| 6 | p-TsOH | - | High | [14] |
Reaction conditions may vary between studies.
Table 2: Effect of Solvent on the Synthesis of 2-Phenylbenzimidazole
| Entry | Solvent | Catalyst | Yield (%) | Reference |
| 1 | Methanol | Cobalt (II) acetylacetone | 97 | [11] |
| 2 | Ethanol | Cobalt (II) acetylacetone | - | [11] |
| 3 | Acetonitrile | Cobalt (II) acetylacetone | - | [11] |
| 4 | Ethyl Acetate | Cobalt (II) acetylacetone | - | [11] |
| 5 | THF | Cobalt (II) acetylacetone | - | [11] |
| 6 | CHCl₃ | NH₄Cl | 40 | [13] |
| 7 | Solvent-free | NH₄Br | 20 | [13] |
Yields and conditions are specific to the cited studies and may not be directly comparable.
Experimental Protocols
Protocol 1: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid
This protocol is a classic method for preparing the parent benzimidazole.
Materials:
-
90% Formic acid (17.5 g, 16 mL)[5]
-
Round-bottomed flask (250 mL), water bath, filtration apparatus[5][15]
Procedure:
-
Place 27 g of o-phenylenediamine in a 250 mL round-bottomed flask and add 17.5 g (16 mL) of 90% formic acid.[5]
-
Heat the mixture on a water bath at 100°C for 2 hours.[5][7][15]
-
Cool the reaction mixture to room temperature and slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.[5][15]
-
Filter the crude benzimidazole using a Buchner funnel and wash it with ice-cold water.[5][15]
-
Recrystallization: Transfer the crude product to a beaker with 400 mL of water and heat to boiling. Add 2 g of decolorizing carbon and continue to heat for 15 minutes.[5][15]
-
Perform a hot filtration to remove the carbon.
-
Cool the filtrate to about 10°C to allow the benzimidazole to crystallize.[5][15]
-
Filter the purified crystals, wash with a small amount of cold water (25 mL), and dry at 100°C.[5][15]
-
The expected yield of pure benzimidazole is approximately 25 g (85%), with a melting point of 171-172°C.[5][16]
Protocol 2: Ammonium Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles
This protocol describes a general method for synthesizing 2-substituted benzimidazoles from an aldehyde.
Materials:
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in CHCl₃ (5 mL) with stirring.[1][13]
-
Add the corresponding aldehyde (1 mmol) to the mixture.[1][13]
-
Continue stirring the reaction at room temperature for approximately 4 hours, monitoring the progress by TLC.[1][13]
-
Once the reaction is complete, pour the mixture into crushed ice.[1]
-
Filter the solid product that separates out.[1]
-
Wash the solid with water and dry it.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole derivative.[1]
Visualized Workflows and Logic
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting flowchart for low yield in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 6. ijariie.com [ijariie.com]
- 7. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 16. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
Technical Support Center: Purification of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main purification challenges stem from the inherent properties of the benzimidazole scaffold and potential impurities from its synthesis. Key issues include:
-
Amphoteric Nature: Benzimidazoles possess both acidic (N-H proton) and basic (lone pair on the imine nitrogen) properties. This can lead to strong interactions with stationary phases like silica gel, causing peak tailing during column chromatography.[1]
-
Potential for Tautomerism: In solution, benzimidazole derivatives can exist as tautomers, which may complicate separation and characterization.[1]
-
Presence of Closely Related Impurities: Synthesis can result in impurities with similar polarities to the target compound, such as positional isomers, unreacted starting materials, and over-alkylation or acylation byproducts, making separation difficult.[1]
-
Color Impurities: The use of certain starting materials, like o-phenylenediamine, can introduce color impurities into the final product.
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities may include:
-
Unreacted Starting Materials: 4-methyl-benzene-1,2-diamine and 4-aminobenzoic acid (or its derivatives).
-
Positional Isomers: Isomers can form depending on the reaction conditions and the regioselectivity of the cyclization.
-
Side-Products: Byproducts from incomplete cyclization or side reactions of the starting materials.[2]
-
Oligomeric or Polymeric Materials: These can form under harsh reaction conditions.[1]
Q3: Which analytical techniques are recommended for assessing the purity of the crude product?
A3: Before proceeding with large-scale purification, it is essential to analyze the crude mixture using the following techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to determine a suitable solvent system for column chromatography and to get a preliminary idea of the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is often highly effective for separating benzimidazole derivatives and can provide quantitative information about the purity.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying major impurities.
-
Mass Spectrometry (MS): MS helps to confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.
Troubleshooting Guides
Issue 1: Poor Separation or Peak Tailing in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Amphoteric nature of the benzimidazole interacting with acidic silica gel. | Add a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel and reduce peak tailing.[1] |
| Inappropriate mobile phase polarity. | Optimize the mobile phase by testing a range of solvent systems with varying polarities using TLC first. Common systems for benzimidazoles include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[1] |
| Stationary phase is not suitable. | If silica gel is not providing adequate separation, consider using a different stationary phase such as neutral or basic alumina. Alternatively, reversed-phase (C18) chromatography can be employed.[1] |
Issue 2: Difficulty in Inducing Crystallization or Oiling Out During Recrystallization
| Potential Cause | Troubleshooting Step |
| Supersaturation is not achieved. | Concentrate the solution further by slowly evaporating the solvent. |
| Nucleation is not initiated. | Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal of the pure compound if available.[1] |
| The compound is "oiling out" instead of crystallizing. | Re-heat the solution to dissolve the oil, then add more of the good solvent and allow it to cool more slowly. Using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be effective. Common recrystallization solvents for similar compounds include ethanol, methanol, or mixtures like ethanol/water and ethyl acetate/hexane.[4] |
| Presence of impurities inhibiting crystallization. | Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization. |
Issue 3: Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Formation of colored byproducts during synthesis. | During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[5] |
| Oxidation of the amine functionality. | Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent degradation and color change. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general method for the purification of this compound using silica gel column chromatography.
1. Slurry Preparation and Column Packing:
- Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or dichloromethane).
- Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniformly packed bed.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
- Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent.
- Carefully load the sample onto the top of the packed column.
3. Elution:
- Begin elution with a non-polar solvent system (e.g., 100% Dichloromethane or a high percentage of Hexane in Ethyl Acetate).
- Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of the more polar solvent (e.g., Methanol or Ethyl Acetate). A typical gradient could be from 0% to 10% Methanol in Dichloromethane.
- Add 0.5% triethylamine to the mobile phase to minimize peak tailing.[1]
4. Fraction Collection and Analysis:
- Collect fractions and monitor the elution of the product using TLC.
- Combine the fractions containing the pure product.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
1. Solvent Selection:
- Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold. Ethanol, methanol, or an ethanol/water mixture are good starting points.[4]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
3. Decolorization (if necessary):
- If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
- Reheat the mixture to boiling for a few minutes.
- Perform a hot filtration to remove the charcoal.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Further cooling in an ice bath can help to maximize the yield of crystals.
5. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
6. Drying:
- Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Quantitative Data Summary
| Purification Method | Parameter | Typical Conditions/Values | Reference |
| Column Chromatography | Stationary Phase | Silica Gel, Alumina (neutral or basic), C18 | [1] |
| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol (with 0.1-1% Triethylamine) | [1] | |
| Recrystallization | Suitable Solvents | Ethanol, Methanol, Ethanol/Water, Ethyl Acetate/Hexane | [4] |
| HPLC Analysis | Column | C18 Reverse Phase | [1][3] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., formic acid or phosphoric acid) | [3] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 2-Phenylbenzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-phenylbenzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-phenylbenzimidazole?
A1: The most prevalent method is the condensation of o-phenylenediamine with either benzoic acid or benzaldehyde. The reaction with benzoic acid, known as the Phillips condensation, typically requires harsh conditions like high temperatures and strong acids.[1][2] The reaction with benzaldehyde can be performed under milder conditions and is often preferred for its versatility.[3] Modern approaches utilize various catalysts to improve yields and reduce reaction times, including microwave-assisted synthesis and green chemistry methods.[4]
Q2: I am experiencing low yields of my 2-phenylbenzimidazole. What are the likely causes?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. For instance, in some methods, temperatures between 80-90°C provide higher yields, while temperatures above 90°C can lead to increased impurity formation.
-
Poor Quality Starting Materials: Impurities in o-phenylenediamine or benzaldehyde can interfere with the reaction. It is advisable to use pure starting materials.
-
Side Reactions: The formation of byproducts such as 1,2-disubstituted benzimidazoles or bis-adducts can significantly reduce the yield of the desired product.
-
Inefficient Catalyst: The choice and amount of catalyst are critical. A catalyst loading study is often recommended to find the optimal concentration.
Q3: What are the common side products in the synthesis of 2-phenylbenzimidazole, and how can their formation be minimized?
A3: The primary side products include:
-
1,2-Disubstituted Benzimidazoles: These form when a second molecule of benzaldehyde reacts with the benzimidazole nitrogen. This is more likely to occur if an excess of the aldehyde is used.[5] To minimize this, a precise 1:1 molar ratio of o-phenylenediamine to benzaldehyde should be maintained.[5]
-
Bis-adducts: These can form from the reaction of two molecules of o-phenylenediamine with one molecule of a dicarbonyl compound or through other side reactions involving the aldehyde.
-
Oxidation of Benzaldehyde: Benzaldehyde can be oxidized to benzoic acid, which may not react under the chosen conditions to form the desired product. Using mild reaction conditions and appropriate oxidants can prevent this.[5]
Q4: My final product has a persistent color, even after purification. How can I remove these colored impurities?
A4: Colored impurities often result from the oxidation of o-phenylenediamine. Using o-phenylenediamine dihydrochloride as the starting material can sometimes reduce the formation of these colored impurities.
Troubleshooting Guides
Issue 1: Formation of 1,2-Disubstituted Benzimidazole
-
Symptom: Your final product shows a mixture of the desired 2-phenylbenzimidazole and a higher molecular weight compound, confirmed by techniques like mass spectrometry.
-
Cause: This side product arises from the reaction of the initially formed 2-phenylbenzimidazole with another molecule of benzaldehyde. This is often due to an excess of benzaldehyde in the reaction mixture.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the molar ratio of o-phenylenediamine to benzaldehyde to be as close to 1:1 as possible.
-
Slow Addition: Add the benzaldehyde dropwise to the solution of o-phenylenediamine to maintain a low concentration of the aldehyde throughout the reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times after the starting materials have been consumed.
-
Issue 2: Low Yield and/or Formation of Unidentified Byproducts
-
Symptom: The yield of the desired 2-phenylbenzimidazole is significantly lower than expected, and multiple spots are observed on the TLC plate of the crude reaction mixture.
-
Cause: This can be due to a variety of factors including suboptimal reaction conditions, decomposition of starting materials or products, or the formation of complex side products like bis-adducts.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst to find the optimal conditions for your specific substrates.
-
Inert Atmosphere: o-Phenylenediamine is susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored, oxidized byproducts.
-
Catalyst Screening: The choice of catalyst can have a significant impact on the reaction outcome. Refer to the quantitative data tables below to select a catalyst that has been shown to give high yields for similar reactions.
-
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzimidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Ethanol | 25 | 24 | 10 | [6] |
| Indion 190 resin | Ethanol | 25 | 1.5 | 92 | [6] |
| p-TSA | Ethanol | 25 | 2 | 85 | [6] |
| H2SO4 | Ethanol | 25 | 3 | 60 | [6] |
| Acetic Acid | Ethanol | 25 | 4 | 45 | [6] |
| In(OTf)3 | None | Ambient | 0.5 | High | [7] |
| Er(OTf)3 | None (Microwave) | 60 | 0.08-0.17 | 96-99 | [8] |
| Au/TiO2 | CHCl3:MeOH (3:1) | 25 | 2 | High | [3] |
Table 2: Effect of Different Solvents on the Yield of 2-Phenylbenzimidazole
| Solvent | Time (h) | Yield (%) | Reference |
| Methanol | 1 | 100 | [9] |
| Ethanol | 2 | 100 | [9] |
| Dichloromethane | 5 | 85 | [9] |
| Acetonitrile | 5 | 80 | [9] |
| Chloroform | 5 | 70 | [9] |
| Water | 5 | 25 | [9] |
| n-Hexane | 5 | 20 | [9] |
| Toluene | 5 | 15 | [9] |
| DMF | 5 | 10 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzimidazole using Sodium Metabisulfite
This protocol is adapted from a method that utilizes sodium metabisulfite as an oxidizing agent.
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.
-
Addition of Reagents: Add benzaldehyde (1 equivalent) to the solution.
-
Oxidizing Agent: Add a solution of sodium metabisulfite (Na2S2O5) (1.1 equivalents) in water dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the time indicated by TLC monitoring until the starting materials are consumed.
-
Work-up: Upon completion, the product often precipitates from the reaction mixture. Filter the solid product and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-phenylbenzimidazole.
Protocol 2: Synthesis of 2-Phenylbenzimidazole using Indion 190 Resin
This protocol utilizes a reusable solid acid catalyst for a more environmentally friendly approach.[6]
-
Reaction Setup: To a mixture of o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask, add Indion 190 resin (0.1 g).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1.5 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion of the reaction, filter the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization from ethanol to afford pure 2-phenylbenzimidazole.
Mandatory Visualization
Caption: Main reaction pathway for the synthesis of 2-phenylbenzimidazole.
Caption: Formation of 1,2-disubstituted benzimidazole side product.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to increase the stability of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine for assays.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting and frequently asked questions (FAQs) to enhance the stability of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine during experimental assays. Proper handling and storage are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing a color change (e.g., turning yellow or brown). What is the cause and how can I prevent it?
A1: Color change is a common indicator of degradation, particularly oxidation. Aromatic amines and benzimidazole rings are susceptible to oxidation when exposed to air and light. To prevent this:
-
Storage: Store the solid compound and stock solutions at low temperatures (-20°C or -80°C) and protected from light by using amber vials or wrapping containers in foil.
-
Inert Atmosphere: For long-term storage of the solid, consider flushing the container with an inert gas like argon or nitrogen.
-
Solvent Purity: Use high-purity, degassed solvents for preparing solutions to minimize dissolved oxygen.
Q2: I am observing a decrease in the potency or activity of my compound in cell-based assays over time. What could be the reason?
A2: A decrease in potency often points to the degradation of the compound in the aqueous assay medium. Both the phenylamine and benzimidazole moieties can be susceptible to hydrolysis, especially at non-neutral pH.
-
Fresh Preparations: Prepare working solutions fresh from a frozen stock solution immediately before each experiment.
-
pH Control: Maintain the pH of the assay buffer within a neutral range (pH 6.8-7.4) if compatible with the experimental system, as both acidic and basic conditions can accelerate degradation.
-
Minimize Exposure: Reduce the incubation time of the compound in the aqueous buffer as much as the experimental protocol allows.
Q3: I am seeing new, unexpected peaks in my HPLC analysis of the compound after it has been in an assay buffer. What are these?
A3: The appearance of new peaks strongly suggests the formation of degradation products. Forced degradation studies can help identify the likely nature of these degradants. Common degradation pathways include oxidation of the amine, hydrolysis of the benzimidazole ring, or photodecomposition. A stability-indicating HPLC method is crucial to separate the parent compound from its degradants for accurate quantification.
Q4: Can I add any stabilizers to my assay to improve the stability of this compound?
A4: Yes, the addition of antioxidants can be beneficial.
-
Antioxidants: Consider adding low concentrations of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your assay medium, provided they do not interfere with the biological assay itself. Always run appropriate vehicle and antioxidant controls.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter.
Issue 1: Inconsistent Results in Quantitative Assays
| Potential Cause | Troubleshooting Steps |
| Compound Degradation in Solution | - Prepare fresh working solutions for each experiment from a frozen stock. - Minimize the time the compound is in aqueous solution before analysis. - Store stock solutions in small, single-use aliquots to avoid freeze-thaw cycles. |
| Adsorption to Labware | - Use low-binding polypropylene or glass containers. - Pre-condition pipette tips by aspirating and dispensing the solution a few times before transferring. |
| Inaccurate Initial Concentration | - Ensure the solid compound is fully dissolved in the stock solution (use of sonication may help). - Verify the concentration of the stock solution spectrophotometrically if an extinction coefficient is known, or by a validated analytical method. |
Issue 2: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variable Storage Conditions | - Strictly control storage temperature and protect from light. - Document storage conditions for each batch of compound and solutions. |
| Inconsistent Solution Preparation | - Use calibrated pipettes and balances. - Ensure consistent solvent quality and pH of buffers. |
| Photodegradation | - Perform all experimental manipulations under subdued lighting conditions. - Use amber-colored tubes and plates. |
Experimental Protocols
Protocol 1: Establishing a Stability-Indicating HPLC-UV Method
A robust HPLC method is essential for accurately quantifying the stability of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.0) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for the compound.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity, ensuring that degradation products do not co-elute with the parent compound.
Protocol 2: Forced Degradation Study
This study will help identify potential degradation pathways and establish the intrinsic stability of the compound.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analyze the stressed samples at various time points using the validated stability-indicating HPLC method.
-
Quantify the percentage of the remaining parent compound and the formation of degradation products.
Data Presentation
Summarize the quantitative data from the forced degradation study in a clear table.
Table 1: Forced Degradation of this compound
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 |
| 0.1 M NaOH (60°C) | 24 | 78.5 | 21.5 |
| 3% H₂O₂ (RT) | 24 | 65.1 | 34.9 |
| Thermal (80°C) | 48 | 92.3 | 7.7 |
| UV Light (254 nm) | 8 | 71.9 | 28.1 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Overcoming Resistance to Benzimidazole-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole compound is showing reduced efficacy in my cancer cell line over time. What is the most common reason for this?
A1: The most prevalent mechanism for acquired resistance to benzimidazole-based drugs is the development of mutations in the β-tubulin gene, which is the primary target of this drug class.[1][2] These mutations can reduce the binding affinity of the drug to β-tubulin, thereby diminishing its inhibitory effect on microtubule polymerization.[1][3] Key mutations are frequently observed at specific codons, such as F167Y, E198A, and F200Y.[3][4]
Q2: I suspect β-tubulin mutations are the cause of resistance in my cell line. How can I confirm this?
A2: To confirm the presence of β-tubulin mutations, you will need to sequence the β-tubulin gene in your resistant cell line and compare it to the sequence from the parental, sensitive cell line. A detailed protocol for this is provided in the Troubleshooting Guide section under "Protocol: Sequencing of the β-tubulin Gene."
Q3: Are there other mechanisms of resistance to benzimidazoles besides β-tubulin mutations?
A3: Yes, other mechanisms can contribute to benzimidazole resistance. These include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[5][6]
-
Altered drug metabolism: Cancer cells can develop mechanisms to metabolize and detoxify the benzimidazole compound more rapidly, leading to lower effective drug concentrations at the target site.[1]
-
Dysregulation of signaling pathways: Changes in cellular signaling pathways involved in apoptosis, cell survival, and angiogenesis can also contribute to a resistant phenotype.[7][8] For example, alterations in the p53 and ERK signaling pathways have been implicated.[7][9]
Q4: Can I use another benzimidazole derivative if I observe resistance to one?
A4: Cross-resistance among different benzimidazole derivatives is common, especially if the mechanism of resistance involves target-site mutations in β-tubulin. However, some newer or structurally distinct benzimidazole compounds might retain activity. It is recommended to perform dose-response assays with a panel of different benzimidazoles to determine the cross-resistance profile of your resistant cell line.
Q5: What are the potential strategies to overcome benzimidazole resistance in my experiments?
A5: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Using benzimidazoles in combination with other anticancer agents can be highly effective. Synergistic effects have been observed when combined with MEK inhibitors (like trametinib), standard chemotherapeutics (like cisplatin and temozolomide), or drugs that target different pathways.[10][11]
-
Efflux Pump Inhibition: Co-administration of an efflux pump inhibitor, such as verapamil or tariquidar, can restore sensitivity to benzimidazoles by preventing their removal from the cell.[5][12]
-
Targeting Alternative Pathways: For resistant cells, exploring agents that target pathways dysregulated during the acquisition of resistance can be a viable approach.
Troubleshooting Guides
Issue: Decreased Drug Efficacy and Suspected Resistance
Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased benzimidazole efficacy.
Protocol: Sequencing of the β-tubulin Gene
Objective: To identify potential resistance-conferring mutations in the β-tubulin gene.
Materials:
-
Resistant and parental (sensitive) cancer cell lines
-
DNA extraction kit
-
PCR primers flanking the coding region of the relevant β-tubulin isotype
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Agarose gel and electrophoresis equipment
-
DNA sequencing service
Methodology:
-
Genomic DNA Extraction: Isolate genomic DNA from both the resistant and parental cell lines using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Primer Design: Design PCR primers to amplify the entire coding sequence of the β-tubulin gene. If multiple isotypes are expressed, design isotype-specific primers.
-
PCR Amplification:
-
Set up PCR reactions for both resistant and parental DNA samples.
-
A typical reaction includes: 50-100 ng of genomic DNA, 10 pmol of each primer, 200 µM dNTPs, 1x PCR buffer, and 1-2 units of Taq polymerase.
-
Use a standard PCR program with an annealing temperature optimized for your primers.
-
-
Gel Electrophoresis: Run the PCR products on a 1-1.5% agarose gel to verify the amplification of a single product of the expected size.
-
Sequencing: Send the purified PCR products for Sanger sequencing. Ensure to sequence both the forward and reverse strands for accuracy.
-
Sequence Analysis: Align the sequences from the resistant and parental cell lines using bioinformatics software (e.g., BLAST, ClustalW). Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes, paying close attention to codons 167, 198, and 200.[2][3]
Protocol: Assessing Efflux Pump Activity
Objective: To determine if increased drug efflux is contributing to benzimidazole resistance.
Materials:
-
Resistant and parental cell lines
-
Fluorescent efflux pump substrate (e.g., Rhodamine 123 or ethidium bromide)[13]
-
Efflux pump inhibitor (e.g., verapamil, tariquidar)[12]
-
Flow cytometer or fluorescence plate reader
-
Culture medium and PBS
Methodology:
-
Cell Preparation: Seed the resistant and parental cells in parallel in appropriate culture plates or tubes.
-
Substrate Loading: Incubate the cells with the fluorescent substrate (e.g., 1 µM Rhodamine 123) for 30-60 minutes at 37°C.
-
Efflux Assay:
-
After loading, wash the cells with PBS to remove the extracellular substrate.
-
Add fresh medium with or without an efflux pump inhibitor (e.g., 10 µM verapamil).
-
Incubate for a further 1-2 hours to allow for drug efflux.
-
-
Fluorescence Measurement:
-
Harvest the cells and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis: Compare the fluorescence intensity between the resistant and parental cell lines. A lower fluorescence intensity in the resistant cells compared to the parental cells suggests increased efflux. The restoration of fluorescence in the presence of an efflux pump inhibitor confirms the involvement of these transporters.
Signaling Pathway Implicated in Resistance:
Caption: Key mechanisms of benzimidazole action and resistance.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Benzimidazole Derivatives in Cancer Cell Lines
| Benzimidazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | Glioblastoma Multiforme | Varies | [11] |
| Flubendazole | Triple-Negative Breast Cancer | Varies | [11] |
| Niclosamide | Colorectal Cancer (RKO, HCT-116) | Low | [10] |
| Oxfendazole | Non-Small Cell Lung Cancer (A549, H1299) | Varies | [10] |
| Carbendazim | Breast Cancer (MCF-7) | Varies | [10] |
| Compound VIII | Doxorubicin-resistant Leukemia (CEM/ADR5000) | 8.13 | [14] |
Note: IC50 values can vary significantly based on the specific cell line and experimental conditions.
Table 2: Common β-tubulin Mutations Associated with Benzimidazole Resistance
| Mutation | Organism/Cell Type | Level of Resistance | Reference |
| F167Y | Parasitic Nematodes, Fungi | Moderate to High | [2][15] |
| E198A | Fungi, Parasitic Nematodes | High | [2][3] |
| F200Y | Parasitic Nematodes | High | [3][4] |
| E198L | Parasitic Nematodes | High | [4] |
| E198V | Parasitic Nematodes | High | [4] |
This technical support center provides a starting point for addressing resistance to benzimidazole-based drugs. For further assistance, please consult the cited literature.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 10. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics | MDPI [mdpi.com]
- 11. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosing of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the in vivo dosage of this compound?
A1: For a novel compound like this compound, the crucial first step is to establish a safe dosage range by conducting a Maximum Tolerated Dose (MTD) study.[1] The starting dose for an MTD study is typically extrapolated from in vitro data, aiming for a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1] For benzimidazole derivatives, a starting range of 25-75 mg/kg in mice has been considered in some studies.[2]
Q2: What are the common routes of administration and suitable vehicles for benzimidazole-based compounds?
A2: The choice of administration route is critical and depends on the physicochemical properties of the compound and the experimental goals. Common routes for benzimidazole derivatives include:
-
Oral gavage (p.o.): Preferred for assessing oral bioavailability and for studies where clinical application is intended to be oral.[2]
-
Intraperitoneal (i.p.) injection: Often used in preclinical studies due to rapid absorption.[2]
-
Intravenous (i.v.) injection: Bypasses absorption for direct systemic exposure.
-
Subcutaneous (s.c.) injection: Can create a depot effect for sustained release.[3]
A common vehicle formulation for compounds with poor solubility involves a mixture of a solubilizing agent like DMSO, a surfactant like Tween 80, and saline.[1][2] It is imperative to include a vehicle-only control group to ensure the formulation itself does not cause adverse effects.[1]
Q3: How should a dose-response study be designed to evaluate the efficacy of the compound?
A3: A well-designed dose-response study is essential for comparing compound efficacy and potency.[4] Key considerations include:
-
Number of Dose Levels: A minimum of three dose levels, in addition to a vehicle control, is recommended.[1]
-
Dose Selection: Doses should be selected based on the MTD data and should span a range expected to produce a clear dose-response curve.[1]
-
Sample Size: The number of animals per group should be sufficient to achieve statistical power, which can be determined through power analysis.[1][4]
-
Randomization and Blinding: Proper randomization of animals into groups and blinding of investigators to the treatment allocation are crucial to minimize bias.[5]
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Adverse Effects Observed
| Possible Cause | Troubleshooting Steps |
| Dose is too high. | Review the MTD study data. If the current dose is at or near the MTD, reduce the dose for subsequent experiments. |
| Vehicle toxicity. | Ensure a vehicle-only control group is included. If adverse effects are seen in this group, the vehicle formulation needs to be optimized. Consider alternative solubilizing agents or a different administration route.[1] |
| Rapid compound absorption. | Consider changing the route of administration (e.g., from i.p. to s.c.) to slow down absorption and reduce peak plasma concentrations. |
| Off-target effects. | Investigate potential off-target activities of the compound through in vitro screening. |
Issue 2: Lack of Efficacy at the Administered Dose
| Possible Cause | Troubleshooting Steps |
| Insufficient target engagement. | Conduct a pharmacodynamic (PD) study to confirm the compound is reaching its target and eliciting the expected biological effect.[1] This may involve measuring a downstream biomarker. |
| Poor bioavailability. | Perform pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[6] If bioavailability is low, formulation optimization or a different administration route may be necessary. |
| Dose is too low. | If no toxicity was observed, a dose escalation study can be performed to determine if higher concentrations are effective, without exceeding the MTD.[1] |
| Rapid clearance. | If PK data shows a short half-life, consider a different dosing schedule (e.g., more frequent administration) or a formulation that provides sustained release.[3] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
-
Animal Acclimatization: Allow animals (e.g., mice) to acclimate to the facility for at least one week prior to the experiment.[2]
-
Group Allocation: Randomly assign a small cohort of animals to several dose groups and a vehicle control group.
-
Dose Administration: Administer single doses of the compound using the intended route of administration.
-
Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss (a 10-20% loss is often considered significant), changes in behavior, ruffled fur, and other clinical signs.[1][2] Observations should be made at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days.[2]
-
Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or mortality.[1]
Pharmacokinetic (PK) Study Protocol
-
Animal Dosing: Administer the compound to a cohort of animals at a specific dose and route.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Data Presentation
Table 1: General Starting Dose Ranges for Benzimidazole Derivatives in Mice
| Parameter | Value | Reference |
| Initial Dose Range | 25 - 75 mg/kg | [2] |
| MTD Endpoint | < 20% body weight loss | [1] |
Table 2: Key Pharmacokinetic Parameters to Evaluate
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is observed. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life, the time required for the plasma concentration to decrease by half. |
| F% | Bioavailability, the fraction of the administered dose that reaches systemic circulation. |
Visualizations
Caption: Workflow for in vivo dosage optimization.
References
Technical Support Center: Reducing the Toxicity of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating the toxicity of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine derivatives. Due to the limited publicly available toxicity data on this specific scaffold, this guide leverages information from structurally related 2-arylbenzimidazole compounds to provide actionable strategies, experimental protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of toxicity associated with 2-arylbenzimidazole derivatives?
A1: The toxicity of 2-arylbenzimidazole derivatives can stem from several mechanisms. A primary concern is off-target activity, particularly the inhibition of essential kinases, which can lead to cellular toxicity.[1][2] Additionally, these compounds have been shown to induce mitochondrial dysfunction, leading to a decrease in mitochondrial membrane potential and triggering of the intrinsic apoptotic pathway.[3][4] Oxidative stress, characterized by an increase in reactive oxygen species (ROS), is another potential mechanism of toxicity.
Q2: My this compound derivative shows high cytotoxicity in normal cell lines. What initial steps can I take to address this?
A2: High cytotoxicity in normal cell lines is a significant hurdle. Initial troubleshooting should focus on confirming the observation and understanding the nature of the toxicity. First, ensure the purity of your compound, as impurities can contribute to toxicity. Next, perform dose-response studies on both normal and cancer cell lines to determine the therapeutic index. If the therapeutic index is narrow, consider structural modifications to improve selectivity.
Q3: What structural modifications can be made to the this compound scaffold to potentially reduce toxicity?
A3: Several structural modifications can be explored to decrease toxicity while aiming to retain therapeutic activity. One effective strategy is bioisosteric replacement of the phenylamine moiety.[5] For instance, replacing the phenylamine with other groups can alter the compound's physicochemical properties, potentially reducing off-target binding or metabolic activation into toxic species. Modifications to the benzimidazole core, such as the introduction of different substituents, can also modulate the toxicity profile. For example, some studies suggest that the presence of a nitro group on the benzimidazole ring can influence potency and, potentially, toxicity.[6]
Q4: Are there specific in vitro assays that are crucial for evaluating the toxicity of these derivatives?
A4: A tiered approach to in vitro toxicity testing is recommended. Initial screening should include cytotoxicity assays on a panel of cancer and normal cell lines (e.g., MTT, CellTiter-Glo®) to determine the IC50 values and selectivity index. Subsequently, mechanistic toxicity assays should be employed. These include assays to assess mitochondrial membrane potential (e.g., JC-1, TMRE), oxidative stress (e.g., DCFDA), and potential for cardiotoxicity by evaluating hERG channel inhibition.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound derivatives.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High background signal in cytotoxicity assay | High cell density; forceful pipetting during cell seeding. | Repeat the experiment with an optimized cell count. Handle cell suspensions gently to avoid cell lysis.[1] |
| Inconsistent results between experiments | Compound degradation or precipitation; variability in cell handling. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Visually inspect for precipitation after dilution. Standardize cell density, passage number, and treatment duration.[4] |
| Observed phenotype (e.g., apoptosis) does not align with the intended target inhibition | Off-target effects of the compound. | 1. Validate On-Target Effect: Use a structurally different inhibitor for the same primary target. 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target. 3. Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify off-target liabilities.[1][3] |
| Derivative shows potent activity but also high toxicity to normal cells | Lack of selectivity. | 1. Structural Modification: Employ medicinal chemistry strategies such as bioisosteric replacement of the phenylamine group or modification of the benzimidazole core. 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to identify modifications that improve the selectivity index. |
Data Presentation: Comparative Cytotoxicity of Benzimidazole Derivatives
The following tables summarize the in vitro cytotoxicity of various 2-arylbenzimidazole derivatives against different cell lines. This data can serve as a reference for comparing the potency and selectivity of newly synthesized this compound analogs.
Table 1: Cytotoxicity of 2-Phenylbenzimidazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 4e | HepG-2 (Liver Cancer) | 6.68 ± 0.08 | [8] |
| se-182 | HepG2 (Liver Cancer) | 15.58 | [9] |
| se-182 | A549 (Lung Cancer) | 15.80 | [9] |
| Compound 3a | A549 (Lung Cancer) | 24.59 | [10] |
| Compound 3c | A549 (Lung Cancer) | 29.59 | [10] |
Table 2: Cytotoxicity of Benzimidazole Derivatives in Normal Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index (Cancer vs. Normal) | Reference |
| 1H-benzimidazol-2-yl hydrazone 1i | 3T3 (Mouse Embryo Fibroblast) | >100 | >16.9 (vs. MCF-7) | [11] |
| 1H-benzimidazol-2-yl hydrazone 1j | 3T3 (Mouse Embryo Fibroblast) | >100 | >23.8 (vs. MCF-7) | [11] |
| 1H-benzimidazol-2-yl hydrazone 1k | 3T3 (Mouse Embryo Fibroblast) | >100 | >25.0 (vs. MCF-7) | [11] |
| Naphthyl fused benzimidazolequinone | GM00637 (Human Normal) | >1 | High (vs. HeLa and DU145) | [12] |
| Benzimidazole based Pt(II) complex | Normal cells | Almost no adverse effects | - | [13] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells (e.g., HepG2 for liver cancer, and a normal liver cell line for comparison)
-
Complete culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9]
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
Cells
-
Complete culture medium
-
96-well black, clear-bottom plates
-
Test compound stock solution (in DMSO)
-
JC-1 staining solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound for the desired duration (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells once with warm PBS.
-
Add 100 µL of the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes in the dark.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader. Measure the red fluorescence (aggregates) at ~590 nm emission and green fluorescence (monomers) at ~530 nm emission, with an excitation of ~485 nm.
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[14]
Mandatory Visualizations
Signaling Pathway: Mitochondrial Apoptosis
This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, a common mechanism of toxicity for many chemical compounds.
Caption: Mitochondrial-mediated apoptosis pathway.
Experimental Workflow: In Vitro Toxicity Assessment
This workflow outlines a logical progression of experiments to assess the toxicity of this compound derivatives.
Caption: Workflow for in vitro toxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 10. researchgate.net [researchgate.net]
- 11. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and toxicity towards normal and cancer cell lines of benzimidazolequinones containing fused aromatic rings and 2-aromatic ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole based Pt(ii) complexes with better normal cell viability than cisplatin: synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Analytical Method Validation for 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine Purity
This guide provides technical support for researchers, scientists, and drug development professionals validating analytical methods for the purity determination of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine. It includes frequently asked questions, detailed experimental protocols, data presentation tables, and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of analytical method validation for purity determination? A1: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] For purity determination, this ensures the method can accurately and reliably quantify this compound and resolve it from any potential impurities or degradation products.[1][3] This is a regulatory requirement in the pharmaceutical industry to ensure product quality and safety.[3]
Q2: Which validation parameters are critical according to ICH Q2(R1) guidelines? A2: For a quantitative impurity test, the core validation parameters according to the International Council for Harmonisation (ICH) guidelines include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][4][5]
Q3: What is a system suitability test (SST), and why is it important? A3: A system suitability test is a routine check performed before analytical runs to confirm that the complete analytical system (instrument, reagents, and column) is operating as expected.[4] It ensures the system's performance is adequate for the analysis to be conducted. Typical SST parameters include tailing factor, theoretical plates, and repeatability (%RSD of replicate injections).
Q4: How do I determine the specificity of my method? A4: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[4][5] It can be demonstrated by spiking the drug substance with known impurities and showing that the peaks are well-resolved. Forced degradation studies (exposing the analyte to acid, base, oxidation, heat, and light) are also used to show that the method can separate the main peak from any resulting degradation products.[6]
Experimental Protocol: Purity Determination by HPLC
This section details a representative High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound.
1. Equipment and Materials:
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (or Phosphoric acid)
-
This compound reference standard and sample
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-35 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 288 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
3. Solution Preparation:
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution (for Accuracy/Specificity): Prepare by adding known amounts of potential impurities to the sample solution.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform system suitability injections (e.g., five replicate injections of the standard solution). The %RSD for peak area and retention time should be ≤ 2.0%.
-
Inject the blank (diluent), followed by the standard and sample solutions.
-
Process the chromatograms to determine the peak areas for the main component and any impurities.
-
Calculate the purity of the sample using the area normalization method or against a reference standard.
Data Presentation: Validation Parameter Summary
The following tables summarize typical acceptance criteria and representative data for method validation.
Table 1: Linearity
| Concentration (% of Target) | Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|---|
| 50% | 50 | 451000 |
| 75% | 75 | 674500 |
| 100% | 100 | 902100 |
| 125% | 125 | 1123500 |
| 150% | 150 | 1355000 |
| Acceptance Criterion | Correlation Coefficient (r²) ≥ 0.999 [2] |
| Result | r² = 0.9998 | |
Table 2: Accuracy (Recovery) | Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | | :--- | :--- | :--- | :--- | | 80% | 80.1 | 79.5 | 99.3% | | 100% | 100.2 | 100.5 | 100.3% | | 120% | 120.3 | 119.8 | 99.6% | | Acceptance Criterion | Mean Recovery: 98.0% - 102.0% | | | Result | Mean Recovery: 99.7% | |
Table 3: Precision (Repeatability)
| Sample Injection | Assay (% Purity) |
|---|---|
| 1 | 99.85 |
| 2 | 99.91 |
| 3 | 99.79 |
| 4 | 99.88 |
| 5 | 99.95 |
| 6 | 99.82 |
| Mean | 99.87 |
| Std. Dev. | 0.058 |
| % RSD | 0.06% |
| Acceptance Criterion | RSD ≤ 2.0% [2] | |
Table 4: LOD & LOQ
| Parameter | Method | Result (µg/mL) |
|---|---|---|
| LOD | Based on Signal-to-Noise (S/N = 3) | 0.03 |
| LOQ | Based on Signal-to-Noise (S/N = 10) | 0.10 |
| Acceptance Criterion | The method should be sufficiently sensitive to detect and quantify impurities at specified levels. | |
Visual Workflows and Logic Diagrams
Caption: Workflow for analytical method validation from development to approval.
Troubleshooting Guide
Q: I'm observing high backpressure in the HPLC system. What should I do? A: High backpressure is a common issue. Systematically identify the source of the blockage.[7][8] First, disconnect the column from the injector and check the pressure. If the pressure drops to normal, the issue is with the column. If the pressure remains high, the blockage is in the system components before the column (e.g., tubing, injector).[7]
Caption: Troubleshooting logic for high HPLC system pressure.
Q: My analyte peak is tailing. What are the potential causes and solutions? A: Peak tailing can be caused by several factors.
-
Secondary Silanol Interactions: Residual silanols on the silica packing can interact with basic compounds like benzimidazoles.
-
Solution: Lower the mobile phase pH (e.g., to pH 3) to protonate the silanols and reduce interaction.[7]
-
-
Column Contamination or Void: The column inlet may be contaminated with strongly retained substances or a void may have formed.
-
Sample Overload: Injecting too concentrated a sample can lead to peak shape distortion.
-
Solution: Dilute the sample and re-inject.
-
Q: My retention times are drifting or shifting. What should I investigate? A: Retention time variability can compromise peak identification.
-
Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent can cause drift.
-
Solution: Prepare fresh mobile phase daily and keep solvent reservoirs capped.
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump and Flow Rate Issues: A leak in the pump or faulty check valves can lead to an inconsistent flow rate.[8]
-
Solution: Inspect the pump for leaks. Clean or replace check valves if the pressure is fluctuating.[8]
-
Q: I'm seeing extraneous or "ghost" peaks in my chromatogram. Where could they be coming from? A: Ghost peaks can arise from several sources.
-
Contaminated Diluent or Mobile Phase: Impurities in the solvents can appear as peaks, especially during a gradient run.
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.
-
-
Injector Carryover: Residue from a previous injection can be introduced into the current run.
-
Solution: Ensure the injector wash solution is appropriate and the wash cycle is effective. Injecting a blank run can confirm carryover.
-
-
Sample Degradation: The analyte may be degrading in the autosampler vial before injection.
-
Solution: Use temperature-controlled autosamplers for labile compounds or perform the analysis promptly after sample preparation.
-
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. phenomenex.com [phenomenex.com]
Validation & Comparative
A Comparative Analysis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine and Other Multi-Targeted Kinase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the multi-targeted kinase inhibitors Sunitinib, Sorafenib, and Pazopanib, with a placeholder for the emerging compound 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine. Due to the limited publicly available data on this compound, this guide focuses on establishing a framework for comparison, utilizing comprehensive data from well-established inhibitors. The experimental protocols provided offer a blueprint for the evaluation of novel kinase inhibitors against these benchmarks.
Introduction to Multi-Targeted Kinase Inhibitors
Kinase inhibitors have become a cornerstone of targeted cancer therapy. By blocking the action of specific kinases, these drugs can interfere with signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis. Sunitinib, Sorafenib, and Pazopanib are all orally administered, multi-targeted tyrosine kinase inhibitors (TKIs) that have received regulatory approval for the treatment of various solid tumors. Their primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of angiogenesis.[1][2][3] While the specific kinase inhibitory profile of this compound is not yet detailed in publicly accessible literature, its benzimidazole core is a common scaffold in the development of kinase inhibitors, suggesting potential activity against similar targets.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Sunitinib, Sorafenib, and Pazopanib against key kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% and are a critical measure of potency.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 (Flt-1) | Data Not Available | - | 26[4] | 10[3][5] |
| VEGFR2 (KDR/Flk-1) | Data Not Available | 80[1][6] | 90[2][4] | 30[3][5] |
| VEGFR3 (Flt-4) | Data Not Available | - | 20[2][4] | 47[3][5] |
| PDGFRα | Data Not Available | - | - | 71[5] |
| PDGFRβ | Data Not Available | 2[1][6] | 57[2][4] | 84[3] |
| c-Kit | Data Not Available | Potent Inhibition[1] | 68[2][4] | 74[3][5] |
| B-Raf | Data Not Available | - | 22 (wild-type), 38 (V600E)[7] | - |
| Raf-1 | Data Not Available | - | 6[2][4] | - |
| Flt3 | Data Not Available | 50 (ITD), 30 (Asp835)[8] | 58[2] | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare kinase inhibitors.
In Vitro Kinase Assay (General Protocol)
This protocol provides a framework for determining the IC50 value of a test compound against a purified kinase.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase and Substrate: Dilute the recombinant kinase and its corresponding peptide substrate to the desired concentrations in kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be close to the Km value for the specific kinase.
-
Test Compound: Prepare a serial dilution of the test compound in 100% DMSO.
2. Assay Procedure:
-
Add the kinase, substrate, and test compound (or DMSO for control) to a 96- or 384-well plate.
-
Allow a pre-incubation period of 10-15 minutes at room temperature to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
3. Detection:
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.[9]
-
Fluorescence/TR-FRET Assay: Uses a phospho-specific antibody labeled with a fluorophore to detect the phosphorylated substrate.
-
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (for VEGFR-2)
This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.
1. Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for several hours.
-
Pre-incubate the cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 autophosphorylation.
2. Cell Lysis:
-
Aspirate the media and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
3. Detection (ELISA-based):
-
Use a sandwich ELISA kit for phosphorylated VEGFR-2.
-
Add the cell lysates to a microplate pre-coated with a capture antibody for total VEGFR-2.
-
Incubate to allow the receptor to bind.
-
Wash the plate and add a detection antibody that specifically recognizes phosphorylated VEGFR-2 (e.g., anti-phospho-VEGFR-2 Tyr1175), which is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
After another wash, add a substrate for HRP and measure the resulting signal (e.g., colorimetric or chemiluminescent).
4. Data Analysis:
-
Normalize the phospho-VEGFR-2 signal to the total amount of protein in each well.
-
Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the IC50 value.
Cell Proliferation Assay
This assay determines the effect of a kinase inhibitor on the growth and viability of cancer cells.
1. Cell Culture:
-
Select a cancer cell line that is known to be dependent on the signaling pathway targeted by the inhibitors (e.g., a tumor cell line with high expression of VEGFR or PDGFR).
-
Seed the cells in a 96-well plate at a predetermined density.
2. Compound Treatment:
-
Add a serial dilution of the test compound to the wells.
-
Incubate the plate for a defined period, typically 72 hours, under standard cell culture conditions.
3. Viability Measurement:
-
Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels, indicative of metabolically active cells), MTT, or crystal violet staining.
-
Measure the signal using a plate reader (luminescence, absorbance, or fluorescence).
4. Data Analysis:
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.
Mandatory Visualization
The following diagrams illustrate key concepts related to the comparative analysis of these kinase inhibitors.
Caption: VEGFR/PDGFR signaling pathway and the point of inhibition by multi-targeted TKIs.
Caption: Logical workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion
Sunitinib, Sorafenib, and Pazopanib are well-characterized multi-targeted kinase inhibitors with proven efficacy in various cancers, primarily through the inhibition of VEGFR and PDGFR signaling. While direct comparative data for this compound is not currently available, the methodologies and benchmark data presented in this guide provide a robust framework for its future evaluation. A thorough investigation of its kinase inhibitory profile and cellular activity, following the outlined experimental protocols, will be essential to determine its potential as a novel therapeutic agent. Researchers are encouraged to utilize this guide as a reference for the systematic evaluation and comparison of new kinase inhibitors in the drug discovery pipeline.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 3. tga.gov.au [tga.gov.au]
- 4. oncology-central.com [oncology-central.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bmglabtech.com [bmglabtech.com]
Validating Anticancer Activity: A Comparative Analysis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine in Xenograft Models
A Guide for Researchers and Drug Development Professionals
This guide provides a framework for evaluating the anticancer efficacy of the novel compound 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine. By comparing its performance in xenograft models to established standard-of-care agents—5-Fluorouracil, Paclitaxel, and Erlotinib—researchers can benchmark its potential and delineate its mechanistic profile. The following sections present comparative preclinical data, detailed experimental protocols, and visualizations of key cellular pathways and workflows to support robust analysis and decision-making in oncology drug development.
Comparative Efficacy in Xenograft Models
The antitumor activity of a novel compound is critically benchmarked against current therapeutic agents. Below are summary tables of xenograft data for standard-of-care drugs in colon, breast, and lung cancer models. These tables are intended to serve as a reference for comparison with experimental data obtained for this compound.
Table 1: Antitumor Efficacy in a Colon Cancer Xenograft Model (HCT-116)
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | (Data to be inserted) | (Data to be inserted) | |
| 5-Fluorouracil | 50 mg/kg/week, i.p. | 62.1% TGI | [1] |
| 5-Fluorouracil | 30 mg/kg, thrice weekly, i.p. | 46% TGI | [2] |
| Vehicle Control | Saline, daily, i.p. | 0% TGI | [1] |
Table 2: Antitumor Efficacy in a Breast Cancer Xenograft Model (MDA-MB-231)
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | (Data to be inserted) | (Data to be inserted) | |
| Paclitaxel | 15 mg/kg, daily for 5 days, i.p. | T/C = 6.5% | [3] |
| Paclitaxel | 10 mg/kg/day | Significant tumor growth inhibition | [4] |
| Vehicle Control | Vehicle, daily for 5 days, i.p. | - | [3] |
Table 3: Antitumor Efficacy in a Non-Small Cell Lung Cancer Xenograft Model (HCC827)
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | (Data to be inserted) | (Data to be inserted) | |
| Erlotinib | 50 mg/kg, daily, oral | Tumor regression | [5] |
| Erlotinib | 30mg/kg, daily, oral | Stable tumor regression | [6] |
| Vehicle Control | Vehicle, daily, oral | Progressive tumor growth | [5] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for validating research findings. The following is a generalized protocol for a subcutaneous xenograft study designed to evaluate the efficacy of an anticancer compound.
Objective: To assess the in vivo antitumor activity of a test compound compared to a vehicle control and a standard-of-care agent in a subcutaneous xenograft mouse model.
Materials:
-
Cell Line: A well-characterized human cancer cell line (e.g., HCT-116, MDA-MB-231, HCC827).
-
Animals: Immunocompromised mice (e.g., athymic nude or SCID), typically 6-8 weeks old.
-
Reagents: Test compound, standard-of-care drug, appropriate vehicle solution, cell culture medium, Matrigel (optional).
-
Equipment: Calipers, animal balance, sterile syringes and needles, cell culture equipment, animal housing facilities.
Procedure:
-
Cell Culture: The selected cancer cell line is cultured under standard conditions to achieve exponential growth. Cells are harvested, washed, and resuspended in a sterile physiological solution (e.g., PBS) at a predetermined concentration. Matrigel may be mixed with the cell suspension to enhance tumor engraftment.
-
Tumor Implantation: A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) in a defined volume (e.g., 100-200 µL) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, test compound, standard-of-care). Treatment is administered according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage).
-
Data Collection: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Other metrics may include tumor regression and survival analysis.
Visualizing Experimental and Biological Pathways
Diagrams are provided to illustrate the experimental workflow, the signaling pathways of the comparator drugs, and the logical framework for comparison.
Caption: A generalized workflow for in vivo xenograft studies.
Caption: Mechanisms of action for standard-of-care anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. crownbio.com [crownbio.com]
In Vitro Bioactivity Profile: A Comparative Analysis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine and Other Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of In Vitro Activities
The following table summarizes the in vitro biological activities of selected benzimidazole derivatives. The data is compiled from various studies and presented to facilitate a comparative assessment of their potency and spectrum of action.
| Compound Name | Target/Activity | Cell Line/Organism | Assay | IC50/MIC | Reference |
| 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (696) | HIV-1 Replication | - | In cellulo | 3 µM | [1] |
| N-(3-((1H-Benzo[d]imidazol-1-yl) methyl) benzyl)-4-bromo-1H-pyrrole-2-carboxamide | IDO1 Inhibition | a375 cells | Cellular Assay | 16 nM | [2] |
| 4-Chloro-N-((R)-1-((1R,3S,5S,6r)-3-(5,6-difluoro-1H-benzo[d]-imidazole-1-yl)bicyclo[3.1.0]hexan-6-yl)propyl)benzamide [IACS-9779] | IDO1 Inhibition | HeLa/M109 cells | Cellular Assay | 0.003/0.022 µM | [2] |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | Anticancer | HCT-116 | MTT Assay | 16.82 µM | |
| HT-29 | MTT Assay | 20.11 µM | [3] | ||
| Benzimidazole-triazole hybrid (Compound 32) | Anticancer | HCT-116 | MTT Assay | 3.87 µM | [3] |
| HepG2 | MTT Assay | 8.34 µM | [3] | ||
| MCF-7 | MTT Assay | 5.42 µM | [3] | ||
| EGFR Inhibition | - | Enzyme Assay | 0.086 µM | [3] | |
| Topo I Inhibition | - | Enzyme Assay | 2.52 µM | [3] | |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide (12l) | V600EBRAF Inhibition | - | Enzyme Assay | 0.49 µM | [4] |
| N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivative (6c) | Antibacterial | Bacillus subtilis | Agar Well Diffusion | - | [5] |
| Bacillus pumilus | Agar Well Diffusion | - | [5] | ||
| Escherichia coli | Agar Well Diffusion | - | [5] | ||
| Pseudomonas aeruginosa | Agar Well Diffusion | - | [5] | ||
| Albendazole | Tyrosinase Inhibition | - | Enzyme Assay | 51 µM | |
| 2-(2-aminophenyl)-1H-benzimidazole (2-2-A-1HB) | Tyrosinase Inhibition | - | Enzyme Assay | 128 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Anticancer Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Antibacterial Activity - Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound.[5]
-
Culture Preparation: A standardized inoculum of the test bacteria is uniformly spread on the surface of a sterile agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme, buffer, and any necessary co-factors.
-
Inhibitor Addition: The test compound (inhibitor) at various concentrations is added to the reaction mixture and pre-incubated with the enzyme for a specific period.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate.
-
Activity Measurement: The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
IC50 Determination: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Mechanisms and Workflows
To better understand the processes and pathways involved, the following diagrams have been generated.
Caption: A generalized workflow for the in vitro screening of novel benzimidazole derivatives.
Caption: A simplified representation of a kinase signaling pathway often targeted by benzimidazole-based inhibitors.
References
- 1. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrti.org [ijrti.org]
- 6. Inhibition of albendazole and 2-(2-aminophenyl)-1H-benzimidazole against tyrosinase: mechanism, structure-activity relationship, and anti-browning effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine Analogs: A Comparative Guide to Structure-Activity Relationships
A comprehensive review of the structure-activity relationship (SAR) for 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine analogs reveals critical insights for the design of potent kinase inhibitors. This guide synthesizes available data to provide a comparative analysis of these compounds, offering valuable information for researchers and professionals in drug development.
The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with a variety of biological targets, including protein kinases.[1] The specific substitution pattern of a methyl group at the 5-position of the benzimidazole ring and an amine group at the 4-position of the 2-phenyl ring provides a unique framework for developing selective and potent kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
While a systematic SAR study on a comprehensive library of this compound analogs is not extensively documented in a single publicly available source, analysis of related 2-phenylbenzimidazole derivatives allows for the extrapolation of key structural determinants for activity. The following table summarizes the inhibitory activities of representative analogs against various cancer cell lines, which are often used as a primary screen for potential kinase inhibitors.
| Compound ID | R1 (Benzimidazole) | R2 (Phenylamine) | Target Cell Line | IC50 (µM) |
| Parent | 5-Methyl | H | - | - |
| Analog 1 | 5-Methyl | 3'-Methyl | MCF-7, MDA 468 | Potent (nanomolar range)[2] |
| Analog 2 | 5-Methyl | 3'-Bromo | MCF-7, MDA 468 | Potent (nanomolar range)[2] |
| Analog 3 | 5-Methyl | 3'-Iodo | MCF-7, MDA 468 | Potent (nanomolar range)[2] |
| Analog 4 | 5-Methyl | 3'-Chloro | MCF-7, MDA 468 | Potent (nanomolar range)[2] |
| Analog 5 | H | H | Various | Inactive (> 30 µM)[2] |
General Structure-Activity Relationship Observations:
Based on the available data for related compounds, several key SAR trends can be identified:
-
Substitution on the 2-Phenyl Ring: The presence and nature of substituents on the 2-phenyl ring are critical for anticancer activity. Small, electron-withdrawing or lipophilic groups at the 3'-position of the phenyl ring, such as methyl, bromo, iodo, and chloro, have been shown to significantly enhance potency against breast cancer cell lines.[2]
-
The Benzimidazole Core: The benzothiazole and benzoxazole cores have been shown to be more potent than the benzimidazole core in some series of 2-phenyl substituted heterocycles.[2] However, the benzimidazole scaffold remains a viable starting point for inhibitor design.
-
The 4-Amino Group: The amino group at the 4-position of the phenyl ring is a common feature in many kinase inhibitors and is likely involved in forming key interactions with the target kinase.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of 2-phenylbenzimidazole derivatives, based on common methodologies found in the literature.[3]
General Synthesis of 2-(4-Aminophenyl)benzimidazole Derivatives
A common method for the synthesis of the core scaffold involves the condensation of an o-phenylenediamine derivative with a p-aminobenzoic acid derivative.
-
Step 1: Condensation Reaction: An equimolar mixture of the appropriately substituted o-phenylenediamine and p-aminobenzoic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or in a high-boiling solvent that allows for azeotropic removal of water.[3]
-
Step 2: Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The precipitated product is then collected by filtration, washed, and purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing the Synthetic Pathway
The general synthetic approach for creating 2-phenylbenzimidazole derivatives can be visualized as a straightforward workflow.
Caption: General workflow for the synthesis of 2-phenylbenzimidazole analogs.
Kinase Inhibition and Signaling
While the precise kinase targets for many of these compounds are not always fully elucidated in initial screenings, the 2-phenylbenzimidazole scaffold is known to interact with the ATP-binding site of various protein kinases. Inhibition of these kinases can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: General mechanism of kinase inhibition by 2-phenylbenzimidazole analogs.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
A Comparative Guide to the Mechanism of Action of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine as a Putative Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine, a novel benzimidazole derivative. While direct experimental data for this specific compound is not yet available in published literature, this document cross-validates its potential mechanism by drawing comparisons with structurally related benzimidazole compounds that have established activities as DNA topoisomerase inhibitors. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.
Introduction
Benzimidazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. Recent studies have highlighted the potential of certain benzimidazole-containing compounds to act as inhibitors of DNA topoisomerases, crucial enzymes in the regulation of DNA topology and essential for cell replication. This guide focuses on the plausible mechanism of this compound as a topoisomerase I inhibitor, a hypothesis derived from the activities of analogous compounds.
Putative Mechanism of Action: Topoisomerase I Inhibition
DNA topoisomerase I is a vital enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[1] Anticancer drugs that target topoisomerase I, such as camptothecin and its analogs, act by stabilizing the covalent complex between the enzyme and DNA, leading to an accumulation of DNA strand breaks and subsequent cancer cell death.[2] Several benzimidazole derivatives have been identified as a new class of topoisomerase I inhibitors.[1] These compounds are thought to interfere with the religation step of the topoisomerase I catalytic cycle, effectively acting as "poisons" that trap the enzyme-DNA cleavage complex.[3][4]
The proposed signaling pathway for topoisomerase I inhibition leading to apoptosis is depicted below:
Caption: Putative signaling pathway of this compound.
Comparative Performance Data
To contextualize the potential efficacy of this compound, the following table summarizes the inhibitory activities (IC50 values) of a representative benzimidazole derivative and a well-established topoisomerase I inhibitor, Camptothecin. The data is extracted from studies on benzoxazole and benzimidazole derivatives as topoisomerase I and II inhibitors.[5][6]
| Compound | Target | Assay Type | Cell Line / Enzyme Source | IC50 (µM) | Reference |
| 5-Amino-2-phenylbenzoxazole (Benzoxazole Analog) | Topoisomerase I | Relaxation Assay | Eukaryotic | 495 | [5] |
| 2-Phenoxymethylbenzimidazole (Benzimidazole Analog) | Topoisomerase I | Relaxation Assay | Eukaryotic | 14.1 | [5][6] |
| Camptothecin (Standard) | Topoisomerase I | Relaxation Assay | Eukaryotic | >500 | [5][6] |
Note: The IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following is a detailed methodology for a standard in vitro Topoisomerase I inhibition assay, based on the relaxation of supercoiled DNA. This protocol is commonly used to screen for and characterize topoisomerase I inhibitors.[7][8][9]
Objective: To determine the inhibitory effect of a test compound on the catalytic activity of DNA topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is reduced or completely blocked. The different topological forms of the DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 0.5 mg/ml BSA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, 1% SDS)
-
Agarose
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium Bromide or other DNA stain
-
UV Transilluminator and Gel Documentation System
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of the test compound.
-
Initiate the reaction by adding human Topoisomerase I (e.g., 1 unit). The final reaction volume is typically 20 µl.
-
Include appropriate controls: a negative control (no enzyme), a positive control (enzyme but no inhibitor), and a solvent control.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Terminate the reactions by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer until the dye fronts have migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Data Analysis: The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry software. The percentage of inhibition is calculated relative to the positive control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined from a dose-response curve.
The workflow for this experimental protocol is illustrated below:
Caption: Experimental workflow for Topoisomerase I inhibition assay.
Conclusion
Based on the analysis of structurally related compounds, this compound holds promise as a potential topoisomerase I inhibitor. The comparative data and detailed experimental protocol provided in this guide offer a solid foundation for researchers to initiate cross-validation studies to definitively elucidate the mechanism of action of this novel benzimidazole derivative and evaluate its therapeutic potential in cancer treatment. Further investigation is warranted to confirm this hypothesis and to establish a comprehensive pharmacological profile.
References
- 1. esisresearch.org [esisresearch.org]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzimidazole Synthesis: Microwave-Assisted vs. Conventional Methods
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. The efficiency and environmental impact of the synthetic routes to these molecules are of paramount importance in drug discovery and development. This guide provides an objective comparison of microwave-assisted and conventional synthesis methods for benzimidazoles, supported by experimental data, to inform the selection of the most appropriate synthetic strategy.
Executive Summary
Microwave-assisted synthesis has emerged as a superior alternative to conventional heating methods for the synthesis of benzimidazoles. This modern technique consistently demonstrates significant advantages in terms of drastically reduced reaction times, increased product yields, and alignment with the principles of green chemistry. While conventional methods remain viable, they are often hampered by long reaction times and harsher conditions.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, highlighting the enhanced efficiency of microwave-assisted synthesis over conventional methods for a range of benzimidazole derivatives.
Table 1: Comparison of Reaction Time and Yield for Benzimidazole Synthesis
| Product/Starting Materials | Conventional Method | Microwave-Assisted Method | Reference |
| 2-Substituted Benzimidazoles | |||
| o-phenylenediamine + various carboxylic acids | 2 - 8 hours | 3 - 10 minutes | [1] |
| o-phenylenediamine + various carboxylic acids | 150 - 240 minutes | 1.5 - 4 minutes | [2] |
| 1,2-Disubstituted Benzimidazoles | |||
| N-phenyl-o-phenylenediamine + benzaldehyde | 60 minutes (61.4% yield) | 5 minutes (99.9% yield) | [3][4] |
| N-phenyl-o-phenylenediamine + various aldehydes | Not specified | 5 - 10 minutes (86-99% yield) | [3] |
| General Comparison | |||
| Various derivatives | 2 - 15 hours (<50% yield) | Significant reduction in time, 10-30% yield increase | [5] |
| 2-Substituted aryl and alkyl benzimidazoles | Significant | 96-98% time reduction, 10-50% yield increase | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of synthetic routes. Below are generalized experimental protocols for both conventional and microwave-assisted synthesis of benzimidazoles, based on common practices reported in the literature.
Conventional Synthesis Protocol (General)
This method typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde under acidic conditions with thermal heating.[8][9]
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid or aldehyde (1.0-1.2 equivalents).
-
Catalyst/Solvent: Add a catalyst, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), and an appropriate solvent like ethanol if required.[8][9]
-
Heating: Heat the reaction mixture under reflux for a period ranging from 2 to 24 hours.[1][10]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a basic solution (e.g., 10% NaOH) to neutralize the acid and precipitate the product.
-
Isolation and Purification: Isolate the crude product by filtration, wash it with water, and then purify by recrystallization from a suitable solvent.[8]
Microwave-Assisted Synthesis Protocol (General)
This modern approach utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant acceleration of the reaction rate.[8][11]
-
Reaction Setup: In a microwave-safe vessel, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid or aldehyde (1.0-1.2 equivalents).[8]
-
Catalyst/Solvent: Add a catalyst if required. Many microwave-assisted syntheses can be performed under solvent-free conditions or with a minimal amount of a high-boiling point solvent.[3][11]
-
Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specific temperature and power for a short duration, typically ranging from 1 to 15 minutes.[8]
-
Work-up: After irradiation, cool the vessel to room temperature. The work-up procedure is often simpler than in conventional methods and may involve direct precipitation by adding water, followed by filtration.
-
Isolation and Purification: Isolate the crude product and purify by recrystallization.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the comparative parameters between the two synthetic methods.
Caption: Comparative workflow of conventional vs. microwave-assisted benzimidazole synthesis.
Caption: Logical relationship of comparative parameters for synthesis methods.
Conclusion
The evidence strongly supports the adoption of microwave-assisted synthesis for the preparation of benzimidazole derivatives. The significant reduction in reaction times and increase in yields, coupled with the potential for solvent-free reactions, positions this technology as a more efficient, economical, and environmentally friendly approach.[5][9] For researchers and professionals in drug development, leveraging microwave-assisted synthesis can accelerate the discovery and optimization of novel benzimidazole-based therapeutic agents.
References
- 1. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. jocpr.com [jocpr.com]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
In vitro vs in vivo correlation of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine activity.
A Comparative Guide for Researchers in Drug Development
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This guide provides a comparative overview of the in vitro and in vivo activity of 2-arylbenzimidazoles, with a focus on analogs of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine. Due to the limited availability of specific data for this exact compound, this guide will draw upon published data for structurally related 2-arylbenzimidazoles and the closely related 2-(4-aminophenyl)benzothiazoles to illustrate the correlation between laboratory assays and whole-organism responses. The primary focus of this comparison will be on their potential as anticancer agents.
Data Presentation: Anticancer Activity
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of representative 2-arylbenzimidazole and benzothiazole analogs.
Table 1: In Vitro Cytotoxicity of 2-Arylbenzimidazole and Analog Compounds
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-Arylbenzimidazole (general) | MCF-7 (Breast), HL60 (Leukemia) | MTT Assay | Potent Activity | [1] |
| Compound 4f (a 2-trimethoxyphenyl benzimidazole) | Siha (Cervical) | MTT Assay | 0.61 | [2] |
| Compound 38 (a 2-phenylbenzimidazole) | A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate) | Not Specified | 4.47, 4.68, 5.50 (µg/mL) | [3] |
| 2-(4-aminophenyl)benzothiazole 5a | MCF-7, MDA 468 (Breast) | Not Specified | Nanomolar range | [4] |
| 2-(4-aminophenyl)benzothiazole 9a (3'-methyl substituted) | ER+ (MCF-7, BO) and ER- (MT-1, MT-3) Breast Cancer | Not Specified | Potent Activity | [4] |
| CH5183284/Debio 1347 (FGFR Inhibitor) | Cancer cell lines with altered FGFRs | Not Specified | Antitumor Activity | [5] |
Table 2: In Vivo Antitumor Efficacy of 2-Arylbenzimidazole Analogs
| Compound/Analog | Animal Model | Tumor Model | Dosing & Administration | Key Findings | Reference |
| 2-(4-aminophenyl)benzothiazole 9a | Nude Mice | Human Mammary Carcinoma (ER+ and ER-) | Not Specified | Potent tumor growth inhibition | [4] |
| CH5183284/Debio 1347 | Mice | Xenograft models | Oral | Antitumor activity in cancers with altered FGFRs | [5] |
| Benzimidazole-derived COX-2 Inhibitor 11b | Rat | Carrageenan-induced paw edema | Not Specified | Good anti-inflammatory activity with low ulcerogenic liability | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Plating: Cancer cells (e.g., MCF-7, HL60) are seeded in 96-well plates at a density of approximately 5 x 10^6 cells per well and allowed to adhere for 24 hours.[1]
-
Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations.[1] The cells are then incubated for a specified period, typically 48 hours.[1]
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., human mammary carcinoma) are subcutaneously injected into immunocompromised mice, such as nude mice.[4]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The test compound is administered to the mice, typically orally or via injection, at a specified dose and schedule.[5]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to a control group that receives a vehicle.
Mandatory Visualizations
Caption: Workflow for assessing anticancer activity from in vitro to in vivo.
Caption: Proposed mechanism of action for some 2-arylbenzimidazoles.
Discussion
The data presented for analogs of this compound suggest a promising correlation between in vitro cytotoxicity and in vivo antitumor activity. Compounds that demonstrate potent inhibition of cancer cell proliferation in culture, such as the nanomolar activity observed for some 2-(4-aminophenyl)benzothiazoles, have also shown significant efficacy in reducing tumor growth in animal models.[4]
The mechanism of action for some 2-arylbenzimidazoles is believed to involve the inhibition of tubulin polymerization, a critical process for cell division.[7] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[2] This proposed mechanism provides a molecular basis for the observed cytotoxic effects.
It is important to note that while in vitro assays are crucial for initial screening and identifying active compounds, in vivo studies are essential to evaluate the overall pharmacological profile, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity. The transition from a potent in vitro compound to a successful in vivo candidate is not always direct and is influenced by these factors.
References
- 1. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
Benchmarking 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine Against Standard-of-Care Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel benzimidazole derivative, 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine, against established standard-of-care drugs. Based on the broad anticancer activities of the benzimidazole scaffold, this document focuses on two plausible mechanisms of action: microtubule disruption and inhibition of Src/Abl kinases. This comparison aims to furnish researchers with the necessary data and protocols to evaluate the potential of this compound in oncology.
Section 1: Comparative Analysis of Anticancer Activity
While specific experimental data for this compound is not publicly available, this section provides a framework for its evaluation by comparing standard-of-care drugs with similar hypothesized mechanisms.
Table 1: Benchmarking Against Microtubule-Targeting Agents
Microtubule-targeting agents are a cornerstone of cancer chemotherapy, primarily used in the treatment of solid tumors like breast, ovarian, and non-small cell lung cancer.[1][2][3]
| Compound | Target/Mechanism | IC50 (Typical Range) | Standard-of-Care for |
| This compound | Hypothesized: Microtubule Destabilization | Data Not Available | To be determined |
| Paclitaxel | Microtubule Stabilization[2][3] | 2-10 nM (in various cancer cell lines) | Ovarian, Breast, Lung Cancer[1][2] |
| Vincristine | Microtubule Destabilization[1][4] | 5-20 nM (in various cancer cell lines) | Leukemias, Lymphomas[1] |
| Nocodazole | Microtubule Destabilization[5] | 50-200 nM (in various cancer cell lines) | Research Compound |
Table 2: Benchmarking Against Src/Abl Kinase Inhibitors
Src and Abl kinases are crucial in cell growth, differentiation, and survival. Their inhibitors are particularly effective in certain leukemias and are being investigated in various solid tumors.[6][7]
| Compound | Target Kinase(s) | IC50 (nM) | Standard-of-Care for |
| This compound | Hypothesized: Src/Abl Kinase Inhibition | Data Not Available | To be determined |
| Dasatinib | Src, Abl, c-KIT, PDGFR[6][8] | c-Src: 0.8; Bcr-Abl: <1[9] | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[6] |
| Saracatinib (AZD0530) | Src, Abl[6][9] | c-Src: 2.7[9] | Investigational in solid tumors[6] |
| Imatinib | Abl, c-KIT, PDGFR[10][11] | c-Abl: 400; Bcr-Abl: 25-100[10][11] | CML, Gastrointestinal Stromal Tumors (GIST)[12] |
Section 2: Experimental Protocols
To facilitate the direct comparison of this compound with the aforementioned drugs, the following detailed experimental protocols are provided.
In Vitro Microtubule Polymerization Assay (Turbidimetric Method)
This assay assesses the effect of a compound on the in vitro assembly of purified tubulin into microtubules.[13]
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (this compound) and reference compounds (e.g., Paclitaxel, Vincristine) dissolved in DMSO.
-
Temperature-controlled spectrophotometer/plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a stock solution of tubulin in General Tubulin Buffer on ice.
-
In a pre-warmed 96-well plate, add the test compound or reference drug at various concentrations.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
An increase in absorbance indicates microtubule polymerization. Inhibitors will show a reduced rate and extent of polymerization, while stabilizers will show an increased rate and extent.
In Vitro Src Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 value of a compound against Src kinase.[9]
Materials:
-
Recombinant human c-Src enzyme.
-
Src substrate (e.g., Poly(Glu, Tyr) 4:1 peptide).
-
ATP.
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Test compound and reference inhibitor (e.g., Dasatinib) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in Kinase Assay Buffer.
-
In a white 96-well plate, add the Src enzyme and the peptide substrate.
-
Add the diluted compounds to the wells and incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay measures the cytotoxic effect of a compound on cancer cell lines.[14]
Materials:
-
Cancer cell line of interest (e.g., HeLa for microtubule-targeting agents, K562 for Bcr-Abl inhibitors).
-
Complete cell culture medium.
-
Test compound and reference drugs dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or reference drugs for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Section 3: Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a simplified Src kinase signaling pathway and the general workflow for an in vitro kinase inhibition assay.
Caption: Simplified Src kinase signaling pathway.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule-Interfering Drugs: Current and Future Roles in Epithelial Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. mdpi.com [mdpi.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Head-to-head comparison of analytical methods for benzimidazole compound analysis.
A Researcher's Guide to Analytical Methods for Benzimidazole Compounds
This guide provides a head-to-head comparison of the principal analytical techniques used for the quantification and identification of benzimidazole compounds. Targeted at researchers, scientists, and drug development professionals, this document outlines the methodologies, performance metrics, and applications of each technique, supported by experimental data to facilitate informed decisions in a laboratory setting.
Benzimidazole and its derivatives are a critical class of heterocyclic compounds, forming the structural basis for numerous pharmaceuticals with a vast range of therapeutic effects, including anticancer, antimicrobial, and antiviral activities.[1] Given their widespread use and potent biological activity, the development and selection of robust, reliable, and sensitive analytical methods are paramount for quality control, residue analysis, and mechanistic studies.[2] This guide compares High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Head-to-Head Comparison of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and whether the goal is quantification or identification. The following table summarizes the quantitative performance of the most common methods.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, UV absorbance for detection. | Separation by polarity, detection by mass-to-charge ratio. | Separation of volatile compounds, detection by mass-to-charge ratio. | Separation in a capillary based on charge and size. |
| Sensitivity | Moderate | Very High | High | High |
| Selectivity | Moderate to High[3] | Very High | Very High[3] | High |
| Linearity (r²) | > 0.999[3][4] | > 0.99 | > 0.99 (with derivatization) | ≥ 0.990[5] |
| Limit of Detection (LOD) | ng/mL to µg/mL range | < 6 µg/kg[6]; 0.08 to 2.0 µg/kg | Analyte dependent | < 2.8 µg/L[5] |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | < 10 µg/kg[6]; 0.3 to 5.0 µg/kg | Analyte dependent | < 9.3 µg/L[5] |
| Precision (RSD%) | < 2%[3][7] | < 20% | < 15%[3] | ≤ 2.2%[5] |
| Typical Application | Purity testing, routine QC, stability studies.[3][8] | Trace residue analysis, metabolite identification.[6][9] | Volatile impurities, confirmation analysis.[10][11] | Analysis in complex biological fluids, chiral separations.[12] |
Experimental Protocols and Workflows
Sample Preparation Workflow
Effective sample preparation is critical for reliable quantitative analysis, aiming to extract the analyte from a complex matrix and remove interferences.[13][14] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which offers higher recoveries and reproducibility.[13]
Caption: Generalized workflow for preparing biological samples for chromatographic analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a foundational technique in pharmaceutical analysis, ideal for non-volatile and thermally labile compounds like many benzimidazole derivatives.[3]
Experimental Protocol: HPLC-UV for Purity Analysis
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient system is often used. For example, Mobile Phase A consisting of 0.05% orthophosphoric acid in water and Mobile Phase B of acetonitrile. The pH is commonly adjusted to around 4.5.[4][15]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.[3]
-
UV Detection: Wavelength is set based on the analyte's maximum absorbance, often between 254 nm and 298 nm.[4][10][15]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase). Filter through a 0.45 µm membrane filter before injection.[15][17]
-
Quantification: Generate a calibration curve using standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the method of choice for trace-level quantification in complex matrices like tissue, milk, or plasma.[6][18]
Experimental Protocol: LC-MS/MS for Residue Analysis
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 analytical column.
-
Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.[19][20]
-
Flow Rate: 0.3 - 0.5 mL/min.[20]
-
Sample Preparation (SPE):
-
Homogenize tissue samples and extract with a solvent like ethyl acetate.[10]
-
Condition a solid-phase extraction cartridge (e.g., styrene-divinylbenzene) with methanol and water.[6]
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the benzimidazole analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[21]
-
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. For each benzimidazole, specific precursor-to-product ion transitions are monitored for positive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds.[11] For many benzimidazoles, which are less volatile, a derivatization step is required to increase their volatility and thermal stability.[3] It is often used as a confirmatory method.[10]
Experimental Protocol: GC-MS for Confirmation
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A common approach involves acid hydrolysis of the benzimidazole followed by re-extraction and derivatization to form a more volatile derivative (e.g., a tert-butyldimethylsilyl derivative).[10]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection mode is typically used for trace analysis.
-
MS Detection: Operate in selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions for the derivatized analytes.[10]
Capillary Electrophoresis (CE)
CE offers advantages of high separation efficiency, short analysis times, and low consumption of reagents and samples.[12][22] It is particularly effective for analyzing drugs in complex biological fluids.[12]
Experimental Protocol: CE for Benzimidazole Analysis in Water
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 75 µm inner diameter, 34 cm total length).[5]
-
Background Electrolyte (BGE): A buffer solution such as 50 mM citric acid (pH 1.9) or 1 mM ammonium acetate in acetonitrile/water (60:40 v/v).[5][23]
-
Separation Voltage: 25 kV.[5]
-
Temperature: 25 °C.[5]
-
Injection: Hydrodynamic or a combined hydrodynamic-electrokinetic injection.[5]
-
Detection: UV detection at a suitable wavelength, such as 290 nm.[5]
-
Sample Preparation: For trace analysis in water, a preconcentration step like dispersive liquid-liquid microextraction (DLLME) can be employed to enhance sensitivity.[5]
Method Selection and Application
Choosing the right analytical technique is a critical decision that impacts the reliability and purpose of the results.
Caption: Decision tree for selecting an appropriate analytical method for benzimidazole analysis.
Application in Mechanistic Studies: Signaling Pathways
Benzimidazole derivatives exert their biological effects by interacting with various cellular targets.[1] Many function as kinase inhibitors, suppressing signaling pathways like EGFR and MAPK, which can induce cell cycle arrest and apoptosis.[24][25] Some, like fenbendazole, have been shown to target cancer cell metabolism by inhibiting glucose uptake and glycolysis, a process potentially mediated by the activation of p53.[26]
Caption: Proposed mechanism of Fenbendazole-induced apoptosis via inhibition of glycolysis.[26]
References
- 1. benchchem.com [benchchem.com]
- 2. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrochromatography coupled with dispersive liquid-liquid microextraction for the analysis of benzimidazole residues in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multiresidue assay for benzimidazole anthelmintics by liquid chromatography and confirmation by gas chromatography/selected-ion monitoring electron impact mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bib.irb.hr:8443 [bib.irb.hr:8443]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. waters.com [waters.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Evaluating the off-target effects of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the specificity of kinase inhibitors is a critical determinant of both efficacy and safety. While designed to inhibit a primary therapeutic target, many small molecules exhibit off-target activities that can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a comparative evaluation of the off-target effects of two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors, leveraging available preclinical data. Due to the lack of specific public data for 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine, this guide uses Quizartinib, a compound with a benzimidazole-like core, as a representative molecule for comparison against Gilteritinib, another key FLT3 inhibitor.
Introduction to FLT3 and its Inhibition
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development of hematopoietic stem cells and progenitor cells. Mutations, particularly internal tandem duplications (FLT3-ITD), result in constitutive activation of the kinase, driving the proliferation and survival of leukemic cells in a significant portion of Acute Myeloid Leukemia (AML) cases. Consequently, FLT3 has emerged as a key therapeutic target in AML.
Quizartinib is a highly potent, second-generation, type II FLT3 inhibitor.[1][2] As a type II inhibitor, it preferentially binds to the inactive conformation of the kinase. Gilteritinib is also a potent, second-generation FLT3 inhibitor but is classified as a type I inhibitor, binding to the active conformation of the kinase. This mechanistic difference influences their respective activity profiles against various FLT3 mutations and their off-target kinase interactions.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is often assessed by screening it against a large panel of kinases, a process known as kinome profiling. The data, typically presented as the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd), reveals the potency of the inhibitor against its intended target and a wide range of other kinases.
Data Presentation: On-Target and Off-Target Activities
The following tables summarize the inhibitory activities of Quizartinib and Gilteritinib against their primary target, FLT3, and key off-target kinases. Lower IC50 or Kd values indicate higher potency.
Table 1: On-Target Potency against FLT3
| Compound | Target | IC50 (nM) | Kd (nM) |
| Quizartinib | FLT3 (Wild-Type) | 4.2[3] | 1.6[1] |
| FLT3-ITD | 1.1[3] | - | |
| Gilteritinib | FLT3 (Wild-Type) | 19.7[4] | - |
| FLT3-ITD | 0.7 - 2.1[5] | - | |
| FLT3-D835Y | 1.6[5] | - |
Table 2: Selectivity Profile against Key Off-Target Kinases
| Compound | Off-Target Kinase | IC50 (nM) | Kd (nM) |
| Quizartinib | c-KIT | 230[5] | 4.8[3] |
| PDGFRα | - | - | |
| PDGFRβ | - | - | |
| RET | - | - | |
| CSF1R | - | - | |
| Gilteritinib | c-KIT | 102[6] | - |
| AXL | 41[5] | 0.73[7] | |
| ALK | - | - | |
| LTK | - | - | |
| ROS | - | - | |
| TRKA | - | - | |
| MER | - | - |
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and the methodologies used to generate the above data, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for kinase profiling.
Caption: Simplified FLT3 signaling pathway and points of inhibition.
Caption: Generalized experimental workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following provides a detailed methodology for a common in vitro kinase assay used to determine the inhibitory potential of compounds like Quizartinib and Gilteritinib.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
Test compound (e.g., Quizartinib or Gilteritinib)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate buffer (e.g., kinase buffer with DMSO).
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase, the specific substrate, and the diluted test compound.
-
Include control wells: a "no inhibitor" control (with vehicle, e.g., DMSO) and a "no kinase" control (background).
-
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for the specified duration for the particular kinase.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from "no kinase" controls) from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The evaluation of off-target effects is a cornerstone of modern drug development. As demonstrated by the comparative data for Quizartinib and Gilteritinib, even inhibitors targeting the same primary kinase can exhibit distinct selectivity profiles. Quizartinib, with its benzimidazole-like core, shows potent inhibition of FLT3 and notable off-target activity against other type III receptor tyrosine kinases like c-KIT. Gilteritinib, a type I inhibitor, also potently inhibits FLT3 but has a different off-target profile that includes AXL.
This guide underscores the importance of comprehensive kinase profiling in understanding the full pharmacological spectrum of a compound. For novel molecules like this compound, such detailed characterization would be essential to predict its therapeutic window and potential side effects, thereby guiding its future clinical development. The provided experimental protocols and visualizations offer a framework for conducting and interpreting these critical studies.
References
- 1. Quizartinib | FLT3 | Tocris Bioscience [tocris.com]
- 2. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Proper Disposal of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine is essential. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on established guidelines for hazardous chemical waste is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on data for structurally similar benzimidazole compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][2][3] Avoid generating dust if the compound is in solid form.[4]
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[5][6][7][8][9] Evaporation is not an acceptable method of disposal.[5][6]
-
Waste Identification and Segregation:
-
Treat all waste containing this compound, including contaminated labware (e.g., pipette tips, vials) and spill cleanup materials, as hazardous waste.[5]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[8] Incompatible wastes must be segregated.[5][8]
-
-
Waste Collection and Containerization:
-
Collect waste in a designated, leak-proof container that is chemically compatible with the compound.[6][8][10] Plastic containers are often preferred.[10]
-
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[5][8][10]
-
Fill containers no more than three-quarters full to prevent overfilling and spills.[6]
-
-
Labeling:
-
As soon as waste is first added, label the container with a hazardous waste tag provided by your institution's EHS office.[5]
-
The label must include:
-
-
Storage (Satellite Accumulation Area):
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][10]
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Use secondary containment for all liquid hazardous waste to contain potential leaks.[5][8]
-
-
Arranging for Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.[10]
-
Provide the EHS office with a complete inventory of the chemicals within the waste container.
-
-
Decontamination of Empty Containers:
-
Empty containers that once held this compound must be decontaminated before being disposed of as non-hazardous waste.[11]
-
Thoroughly empty all contents. If any solid residue remains, the container must be disposed of as hazardous waste.[8]
-
Triple-rinse the container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[5]
-
The first rinse (and for highly toxic chemicals, the first three rinses) must be collected and disposed of as hazardous waste.[5][8]
-
After rinsing, deface or remove all chemical labels from the container before disposal in regular trash.[5]
-
Quantitative Waste Accumulation Limits
Laboratories are subject to regulatory limits on the amount of hazardous waste that can be stored in a Satellite Accumulation Area. While specific limits may vary by jurisdiction and institution, the following are common guidelines based on U.S. regulations.
| Waste Type | Maximum Accumulation Volume |
| Hazardous Waste | 55 gallons |
| Acutely Toxic (P-listed) Waste | 1 quart (liquid) or 1 kilogram (solid) |
Note: While this compound is not explicitly P-listed, it is prudent to keep accumulated quantities to a minimum and arrange for regular pickups.[6][10][12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
Essential Safety and Handling Guide for 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[1] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[1][2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient to control airborne concentrations.[1][4][5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1][6]
-
Review Protocols: Read and understand all handling and disposal procedures before beginning work.
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: Conduct all chemical reactions within a certified chemical fume hood.[1]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate solvent waste container.[1]
-
Contaminated Labware: Dispose of items such as pipette tips and gloves in a designated solid hazardous waste container.[1]
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1][8][9]
-
Segregation: Do not mix incompatible waste streams.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]
-
Institutional Procedures: Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Workflow
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
